4-Hydroperoxycyclophosphamide
Description
PERFOSFAMIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWVRUHMJVRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049058 | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-16-3 | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39800-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASTA 6496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroperoxycyclophosphamide
Abstract
This compound (4-HC) is a synthetic, pre-activated derivative of the widely used anticancer agent cyclophosphamide (B585) (CPA).[1] Unlike its parent compound, 4-HC does not require hepatic cytochrome P450-mediated activation, allowing for its direct use in in vitro experimental systems.[2][3][4] In aqueous solutions, 4-HC spontaneously decomposes to generate the ultimate cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.[5] Phosphoramide mustard acts as a potent bifunctional alkylating agent, forming DNA interstrand cross-links that obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Acrolein contributes to cytotoxicity through mechanisms including the induction of oxidative stress, depletion of glutathione (B108866), and damage to cellular proteins and mitochondria. This document provides a comprehensive overview of the chemical breakdown, molecular interactions, cellular consequences, and key experimental methodologies relevant to the study of 4-HC.
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with its spontaneous chemical decomposition and culminates in the induction of cell death through the combined actions of its two primary cytotoxic metabolites.
Chemical Activation Pathway
4-HC is designed to bypass the need for enzymatic activation in the liver. Upon introduction into an aqueous environment, such as cell culture media or plasma, it undergoes a series of spontaneous chemical transformations:
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Decomposition to 4-Hydroxycyclophosphamide (B600793): 4-HC rapidly converts to 4-hydroxycyclophosphamide (4-OH-CPA).
-
Tautomeric Equilibrium: 4-OH-CPA exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide.
-
β-Elimination: Aldophosphamide undergoes a non-enzymatic β-elimination reaction. This is the critical step that releases the two active cytotoxic agents:
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Phosphoramide Mustard (PM)
-
Acrolein
-
Molecular Action of Metabolites
The cytotoxicity of 4-HC is a dual effect orchestrated by phosphoramide mustard and acrolein.
Phosphoramide Mustard (PM): As the primary antineoplastic metabolite, PM is a bifunctional alkylating agent. Its mechanism involves:
-
DNA Alkylation: PM covalently binds to DNA, with a strong preference for the N7 position of guanine (B1146940) residues.
-
Interstrand Cross-Linking (ICL): Due to its two reactive chloroethyl groups, a single PM molecule can bind to guanine bases on opposite strands of the DNA double helix. This creates a covalent interstrand cross-link (ICL), which is a highly toxic lesion.
-
Inhibition of DNA Processes: ICLs physically prevent the separation of DNA strands, thereby acting as absolute blocks to critical cellular processes like DNA replication and transcription, leading to cell death if not repaired.
Acrolein: Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes significantly to the overall toxicity. Its effects are broad and include:
-
Oxidative Stress: Acrolein rapidly depletes intracellular glutathione (GSH), a key antioxidant, leading to a surge in reactive oxygen species (ROS) and severe oxidative stress.
-
Protein and DNA Adduction: It readily forms adducts with cellular components, particularly proteins and DNA, disrupting their normal function.
-
Organelle Dysfunction: Acrolein is known to induce mitochondrial disruption and endoplasmic reticulum (ER) stress, further contributing to cell death pathways.
Cellular Consequences
The molecular damage inflicted by PM and acrolein initiates a cascade of cellular responses that determine the cell's fate.
-
DNA Damage Response (DDR): The formation of DNA cross-links by PM activates complex DNA repair pathways. Key proteins are recruited to the site of damage to attempt to "unhook" and repair the lesion.
-
Cell Cycle Arrest: The DDR signaling cascade typically induces cell cycle arrest, providing time for the cell to repair the DNA damage before proceeding to mitosis.
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Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis. 4-HC is known to activate the mitochondrial death pathway through the generation of ROS and can induce apoptosis in a manner that is independent of caspases. The combined stress from DNA damage (via PM) and oxidative/organelle damage (via acrolein) creates a potent pro-apoptotic signal.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of 4-HC varies across different cell types. The following table summarizes representative data on its effects.
| Cell Type/Line | Assay | Endpoint | Concentration/Dose | Effect | Reference |
| Human T-cells | Proliferation | Inhibition | > 6-12 µg/mL | Partial inhibition of proliferation to mitogens. | |
| Human B-cells | IgG Synthesis | Inhibition | < 3 µg/mL | Inhibition of PWM-induced IgG synthesis. | |
| Human T-cells (Con A-induced suppressors) | Function | Abrogation | 10-20 nmol/mL | Complete abrogation of suppressor function. | |
| Embryonic Chick Cardiac Myocytes | Cytotoxicity | Ion/ATP changes | 150 µM | Increased Na+/Ca2+, decreased K+/ATP. | |
| Ovarian Cancer (SKOV3) | Viability (MTT) | IC50 (72h) | ~1.5 µM | 50% inhibition of cell viability. | |
| Ovarian Cancer (A2780) | Viability (MTT) | IC50 (72h) | ~0.5 µM | 50% inhibition of cell viability. |
Experimental Protocols
Standardized methodologies are crucial for assessing the biological effects of 4-HC. Below are detailed protocols for key assays.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of 4-HC that inhibits cell viability by 50% (IC50).
Materials:
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Target cell line (e.g., A2780 ovarian cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (4-HC)
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MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of 4-HC. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different 4-HC concentrations. Include vehicle control (medium with solvent) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (blank wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the 4-HC concentration and use non-linear regression to determine the IC50 value.
Protocol: DNA Damage Detection (γH2AX Staining Assay)
This immunofluorescence assay quantifies DNA double-strand breaks (DSBs), a downstream consequence of ICL repair, by detecting phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
4-HC treatment medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-γH2AX antibody (e.g., rabbit anti-phospho-Histone H2A.X Ser139)
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat cells with the desired concentration of 4-HC for a specific duration (e.g., 24 hours). Include a negative control.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. Quantify the number of distinct γH2AX foci per nucleus. An increase in foci number in treated cells compared to control cells indicates DNA damage.
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension after 4-HC treatment
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Methodology:
-
Cell Preparation: Treat cells in suspension or adherent cells (which are later detached using trypsin) with 4-HC for the desired time. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 4-HC.
-
References
- 1. Local administration of cytostatic drug 4-hydroperoxy-cyclophosphamide (4-HPCY) facilitates cell-mediated immune reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of 4-Hydroperoxycyclophosphamide: A Technical Guide for Research Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroperoxycyclophosphamide, a key active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). This document details experimental protocols, presents quantitative data in structured tables, and illustrates relevant biological and experimental workflows through diagrams.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapy regimens, yet it is pharmacologically inert until activated by hepatic cytochrome P450 enzymes.[1][2][3] This metabolic activation cascade leads to the formation of several key metabolites, with this compound being a crucial, albeit unstable, intermediate. In aqueous solutions, this compound readily converts to 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide.[3] Aldophosphamide is the direct precursor to the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[3] The targeted synthesis of this compound is of significant interest for in vitro and ex vivo research, allowing for the direct study of its biological effects and bypassing the need for metabolic activation. This guide explores various methods for its synthesis, providing detailed protocols where available, and summarizes key quantitative data regarding its properties and cytotoxic activity.
Physicochemical and Cytotoxicity Data
A summary of the physicochemical properties and in vitro cytotoxicity of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | |
| Molecular Weight | 293.08 g/mol | |
| CAS Number | 39800-16-3 | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | -10 to -25°C |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Leukemia | 90 | |
| V79 | Chinese Hamster Lung | 2.7 | |
| V79 (NTR expressing) | Chinese Hamster Lung | 3.1 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Less potent than against ML-1 | |
| ML-1 | Acute Myeloblastic Leukemia | More potent than against MOLT-4 |
Note: this compound has been shown to be more cytotoxic than 4-hydroperoxyifosfamide (B1203742) in human acute leukemia cells.
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported, with varying yields and complexities. These include chemical methods such as Fenton oxidation and ozonation, as well as a more recent biocatalytic approach.
Chemical Synthesis Methods
1. Fenton Oxidation of Cyclophosphamide
This method involves the reaction of cyclophosphamide with hydrogen peroxide in the presence of ferrous ions (Fe²⁺).
-
Principle: The Fenton reaction generates hydroxyl radicals (•OH) which oxidize the cyclophosphamide at the C4 position.
-
Reported Yield: This method is reported to have a low yield of 3-4% for this compound.
-
Limitations: The low yield and the potential for overoxidation to 4-ketocyclophosphamide (B195324) make this method less favorable. A detailed, reproducible protocol is not currently available.
2. Ozonation of Cyclophosphamide or its Precursors
Direct ozonation of cyclophosphamide or its precursors, such as O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate, has been described as a more efficient one-step synthesis.
-
Principle: Ozone (O₃) reacts with the substrate to introduce a hydroperoxy group at the C4 position.
-
Reported Advantages: This method is suggested to offer improved yields compared to Fenton oxidation.
-
Limitations: A detailed, step-by-step protocol for the ozonation of cyclophosphamide to yield this compound, including reaction setup, workup, and purification, is not well-documented in publicly accessible literature.
Biocatalytic Synthesis using Marasmius rotula Peroxygenase
A more recent and well-documented method utilizes a fungal unspecific peroxygenase (UPO) from Marasmius rotula for the selective hydroxylation of cyclophosphamide. While the primary product is 4-hydroxycyclophosphamide, this method proceeds through a 4-hydroperoxy intermediate and offers a significantly higher yield of the desired product family.
Experimental Protocol: Semi-preparative Enzymatic Synthesis
This protocol is adapted from the published methodology for the synthesis of 4-hydroxycyclophosphamide, which is in equilibrium with this compound in the reaction mixture.
-
Materials:
-
Cyclophosphamide
-
Unspecific Peroxygenase from Marasmius rotula (MroUPO)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Hydrogen peroxide (H₂O₂)
-
Syringe pump
-
Stirring plate
-
Reaction vessel (e.g., 10 mL glass vial)
-
Acetonitrile (B52724) (for quenching)
-
Centrifuge
-
HPLC system with an ELSD detector for analysis and purification
-
-
Procedure:
-
Dissolve 13 mg of cyclophosphamide (0.05 mmol) in 5 mL of 20 mM sodium acetate buffer (pH 5.5) in the reaction vessel.
-
Add MroUPO to a final concentration of 1 µM.
-
Place the reaction vessel on a stirring plate at 25°C and stir at 100 rpm.
-
Start the reaction by the continuous addition of hydrogen peroxide using a syringe pump at a rate of 5 mM h⁻¹.
-
Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., every 60 minutes).
-
Quench the reaction in the aliquots by adding an equal volume of cold acetonitrile (-20°C).
-
Centrifuge the quenched samples (13,000 x g for 10 minutes) to precipitate the enzyme.
-
Analyze the supernatant by HPLC-ELSD to determine the concentration of 4-hydroxycyclophosphamide/4-hydroperoxycyclophosphamide and byproducts.
-
Based on the monitoring, stop the reaction at the optimal time to maximize the yield of the desired product (typically around 60 minutes).
-
Purify the final product from the reaction mixture using preparative HPLC.
-
-
Reported Yield: This kinetically controlled enzymatic synthesis can achieve a yield of up to 32% for 4-hydroxycyclophosphamide (in equilibrium with this compound) with a purity of >97.6%.
Mandatory Visualizations
Metabolic Activation of Cyclophosphamide
The following diagram illustrates the metabolic pathway leading to the activation of cyclophosphamide and the generation of its cytotoxic and toxic metabolites.
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Workflow for Enzymatic Synthesis
This diagram outlines the key steps in the biocatalytic synthesis of this compound using Marasmius rotula peroxygenase.
Caption: Experimental workflow for the enzymatic synthesis.
Mechanism of Action
This compound is a pre-activated form of cyclophosphamide that does not require hepatic metabolism to exert its cytotoxic effects. Upon entering an aqueous environment, it spontaneously decomposes to 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two key products:
-
Phosphoramide Mustard: This is the primary alkylating agent responsible for the antineoplastic activity of cyclophosphamide. It forms covalent bonds with DNA, leading to cross-linking between DNA strands. This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.
-
Acrolein: This is a toxic byproduct that is responsible for some of the adverse side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.
The cytotoxic effects of this compound are mediated through the induction of T-cell apoptosis, which can be independent of caspase receptor activation. It can also activate the mitochondrial death pathway through the production of reactive oxygen species (ROS). The DNA damage caused by phosphoramide mustard can also inhibit signaling pathways such as the JAK2/STAT3 and p38MAPK pathways.
This technical guide provides a foundational understanding of the synthesis and properties of this compound for research applications. While detailed protocols for chemical synthesis remain elusive in the public domain, the enzymatic method offers a promising and higher-yield alternative for obtaining this crucial metabolite for in vitro studies.
References
- 1. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
The In Vivo Pharmacokinetic Profile of 4-Hydroperoxycyclophosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 4-hydroperoxycyclophosphamide (4-HCp), a pre-activated derivative of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Due to its inherent instability in aqueous solutions, where it rapidly converts to the primary active metabolite 4-hydroxycyclophosphamide (B600793) (4-OHCP), direct in vivo pharmacokinetic studies of 4-HCp are limited. This document, therefore, focuses on the in vivo behavior of 4-OHCP as the critical surrogate for understanding the systemic exposure and fate of 4-HCp following administration.
Introduction: The Metabolic Activation of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19, to exert its cytotoxic effects.[1][2] The initial step is the hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide.[1] this compound is a synthetic, pre-activated form of cyclophosphamide that spontaneously decomposes in aqueous solution to yield 4-OHCP, bypassing the need for hepatic activation.[1][3] This property makes it a valuable tool for in vitro studies and specialized in vivo applications such as local delivery via biodegradable polymer implants.
Aldophosphamide can then undergo one of two pathways: detoxification to the inactive metabolite carboxyphosphamide (B29615) by aldehyde dehydrogenase, or conversion to the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and a cytotoxic byproduct, acrolein. The differential levels of aldehyde dehydrogenase in various tissues contribute to the selective toxicity of cyclophosphamide, with tumor cells often having lower levels of this enzyme.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of 4-hydroxycyclophosphamide in various species following the administration of cyclophosphamide or, in specific experimental setups, 4-HCp.
Table 1: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Humans
| Parameter | Value (Mean ± SD) | Patient Population | Administration | Reference |
| AUC(0,∞) | 5388 ± 2841 ng·h/mL | Glomerulonephritis | IV Cyclophosphamide | |
| Cmax | 436 ± 214 ng/mL | Glomerulonephritis | IV Cyclophosphamide | |
| Tmax | 2.1 ± 2.5 h | Glomerulonephritis | IV Cyclophosphamide | |
| Apparent t1/2 | 8.6 ± 5.8 h | Glomerulonephritis | IV Cyclophosphamide | |
| AUC | 1.86 ± 1.12 mg·h/L | Systemic Vasculitis | IV Cyclophosphamide | |
| Tmax | 2.3 h | Systemic Vasculitis | IV Cyclophosphamide | |
| t1/2 | 7.6 ± 2.3 h | Systemic Vasculitis | IV Cyclophosphamide |
Table 2: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Animal Models
| Species | Parameter | Value (Mean ± SD) | Administration | Reference |
| Cat | t1/2 | 0.78 ± 0.61 h | IV Cyclophosphamide | |
| Cat | t1/2 | 0.77 ± 0.27 h | IP Cyclophosphamide | |
| Cat | Tmax | 0.29 ± 0.10 h | IV Cyclophosphamide | |
| Cat | Tmax | 0.75 ± 0.39 h | IP Cyclophosphamide | |
| Cat | Tmax | 2.17 ± 1.57 h | Oral Cyclophosphamide | |
| Rat | t1/2 | 8.1 min | IV 4-OHCP | |
| Rat | Total Plasma Clearance | 81.2 mL/min·kg | IV 4-OHCP | |
| Rat | Apparent t1/2 | 55.4 min | IV Cyclophosphamide | |
| Monkey | Brain Tissue Concentration (up to 3mm from implant) | 0.3 - 0.4 mM | Intracranial 4-HCp Implant | |
| Monkey | Brain Tissue Concentration (up to 5cm from implant) | 3 µM | Intracranial 4-HCp Implant |
Experimental Protocols
Quantification of 4-Hydroxycyclophosphamide in Plasma
A common methodology for the analysis of 4-OHCP in biological matrices involves derivatization followed by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
-
Sample Collection and Stabilization : Blood samples are serially collected into tubes containing an anticoagulant. To prevent the degradation of the unstable 4-OHCP, plasma is immediately harvested and treated with a trapping agent, such as semicarbazide (B1199961) hydrochloride, which forms a stable derivative.
-
Sample Preparation : The plasma samples are typically subjected to protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation : The prepared samples are injected into an HPLC system equipped with a reverse-phase column for the separation of the derivatized 4-OHCP from other plasma components.
-
Detection : Detection is achieved using a mass spectrometer (LC-MS/MS) or a UV detector (HPLC-UV). The use of stable isotope-labeled internal standards is employed for accurate quantification.
Animal Pharmacokinetic Studies
-
Animal Models : Studies have been conducted in various species, including cats, rats, and monkeys, to characterize the pharmacokinetics of cyclophosphamide and its metabolites.
-
Drug Administration : For systemic pharmacokinetic studies, cyclophosphamide is administered intravenously (IV), intraperitoneally (IP), or orally (PO). In studies focusing on local delivery, 4-HCp has been encapsulated in biodegradable polymer pellets and implanted directly into the target tissue, such as the brain.
-
Blood Sampling : Following drug administration, serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.
-
Pharmacokinetic Analysis : Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Metabolic Pathway of Cyclophosphamide
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic analysis of 4-hydroxycyclophosphamide.
References
An In-depth Technical Guide to 4-Hydroperoxycyclophosphamide: Metabolites and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-hydroperoxycyclophosphamide (4-HC), a key preactivated analog of the widely used anticancer agent cyclophosphamide (B585). It details the metabolic cascade of 4-HC, the chemical and biological properties of its metabolites and byproducts, and the experimental methodologies used in their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
The Metabolic Cascade of this compound
This compound (4-HC) is a synthetic, preactivated derivative of cyclophosphamide that does not require hepatic cytochrome P450 activation. In aqueous solution, 4-HC rapidly decomposes to 4-hydroxycyclophosphamide (B600793), initiating a cascade of reactions that produce both the ultimate cytotoxic agents and various byproducts.[1]
The central metabolic pathway begins with the tautomeric equilibrium between 4-hydroxycyclophosphamide and aldophosphamide (B1666838).[1] Aldophosphamide is a key intermediate that can undergo one of two competing reactions: detoxification or conversion to the cytotoxic metabolites.[2] The primary detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide.[2] Conversely, the breakdown of aldophosphamide yields phosphoramide (B1221513) mustard, the principal alkylating agent responsible for the antineoplastic activity of cyclophosphamide, and acrolein, a highly reactive and toxic byproduct.[2]
Metabolic Pathway of this compound
Quantitative Data on 4-HC and its Metabolites
The following tables summarize key quantitative data for this compound and its primary metabolites, providing a basis for comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50) of Cyclophosphamide and its Metabolites
| Compound | Cell Line | IC50 | Reference |
| This compound | Human Tumor Clonogenic Assay (median of 107 tumors) | 5.7 x 10-5 M | |
| Phosphoramide Mustard | Human Tumor Clonogenic Assay (median of 107 tumors) | >10-4 M | |
| Acrolein | K562 (human leukemia) | Not explicitly provided, but noted to cause substantial single-strand breaks | |
| Cyclophosphamide (S-9 activated) | Human Tumor Clonogenic Assay (median of 107 tumors) | ~10-4 M | |
| This compound | Human Rhabdomyosarcoma Cell Lines (4 lines) | 100 µg/mL (resulted in 1.7-5.7 log elimination) |
Table 2: Kinetic Data for the Decomposition and Reactions of 4-HC Metabolites
| Reaction | Conditions | Rate Constant (k) | Reference |
| 4-HC → 4-Hydroxycyclophosphamide | 0.5 M Tris buffer, pH 7.4, 37°C | 0.016 min-1 | |
| 4-Hydroxycyclophosphamide → Phosphoramide Mustard + Acrolein | 0.5 M phosphate (B84403) buffer, pH 8, 37°C | 0.126 min-1 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its metabolites.
Synthesis of this compound (via Ozonolysis)
This compound can be synthesized from cyclophosphamide through ozonolysis. This method, while effective, requires specialized equipment and careful handling of ozone, a potent oxidizing agent.
Materials:
-
Cyclophosphamide
-
Ozone generator
-
Reaction vessel equipped with a gas inlet tube and a low-temperature thermometer
-
Dry ice/acetone bath
-
Solvent (e.g., dichloromethane)
-
Reducing agent for workup (e.g., dimethyl sulfide)
Procedure:
-
Dissolve cyclophosphamide in a suitable solvent (e.g., dichloromethane) in the reaction vessel.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas from the ozone generator through the solution. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC). The appearance of a blue color in the solution indicates an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide, to the reaction mixture at -78°C to quench the ozonide intermediate.
-
Allow the reaction mixture to slowly warm to room temperature.
-
The this compound product can be purified using standard techniques such as column chromatography.
Note: This is a representative protocol. Specific reaction conditions, including solvent, temperature, and workup procedure, may need to be optimized.
Quantification of 4-HC and its Metabolites by HPLC-MS/MS
A sensitive and robust method for the simultaneous quantification of cyclophosphamide and its metabolites in biological matrices like plasma involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Due to the instability of 4-hydroxycyclophosphamide in plasma, it is crucial to immediately derivatize it upon sample collection. This can be achieved by adding a solution of semicarbazide.
-
Perform protein precipitation by adding a mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) containing isotopically labeled internal standards for cyclophosphamide.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 1 mM ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.40 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and its metabolites in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Workflow for an In Vitro Cytotoxicity MTT Assay
Signaling Pathways of Cytotoxicity
The cytotoxic effects of this compound are primarily mediated by its two breakdown products: phosphoramide mustard and acrolein. Each of these metabolites induces cell death through distinct signaling pathways.
Phosphoramide Mustard: DNA Alkylation and Damage Response
Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to the formation of monoadducts and, more critically, inter- and intra-strand cross-links. These DNA lesions block DNA replication and transcription, ultimately triggering a DNA damage response (DDR). The cell attempts to repair this damage through various pathways, including nucleotide excision repair (NER) and Fanconi anemia (FA) pathways. If the damage is too extensive to be repaired, the cell will undergo apoptosis.
Phosphoramide Mustard-Induced DNA Damage Pathway
Acrolein: Induction of Oxidative and Endoplasmic Reticulum Stress
Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes to the overall toxicity of cyclophosphamide. Its primary mechanisms of action involve the induction of oxidative stress and endoplasmic reticulum (ER) stress. Acrolein readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of glutathione and cysteine residues in proteins, leading to glutathione depletion and protein dysfunction. This disrupts the cellular redox balance and generates reactive oxygen species (ROS). The accumulation of ROS and damaged proteins can trigger the unfolded protein response (UPR) in the ER, leading to ER stress. Prolonged or severe oxidative and ER stress can activate apoptotic signaling cascades, including the JNK and p38 MAPK pathways, ultimately leading to programmed cell death.
References
In Vitro Stability and Degradation of 4-Hydroperoxycyclophosphamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vitro stability and degradation of 4-hydroperoxycyclophosphamide (4-HC), a preactivated derivative of the widely used anticancer agent cyclophosphamide. 4-HC's utility in in vitro and ex vivo applications, such as bone marrow purging, is critically dependent on its stability and degradation kinetics. This document details the degradation pathway, summarizes key stability data under various conditions, outlines common experimental protocols for stability assessment, and provides visual representations of the core chemical processes and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working with this potent alkylating agent.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This activation process generates 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. This compound (4-HC) is a synthetic, preactivated analog that circumvents the need for hepatic activation by spontaneously decomposing in aqueous solutions to form 4-OHCP.[1][2] This property makes 4-HC an invaluable tool for in vitro studies and clinical applications like ex vivo purging of cancer cells from autologous bone marrow grafts.[3][4] However, the spontaneous and complex degradation of 4-HC necessitates a thorough understanding of its stability profile to ensure reproducible and effective experimental outcomes. This guide focuses on the chemical transformations 4-HC undergoes in vitro and the factors influencing its rate of degradation.
Degradation Pathway of this compound
The in vitro degradation of 4-HC is a multi-step process initiated by its conversion to 4-OHCP. This key intermediate then undergoes further transformation to yield the ultimate cytotoxic alkylating agent, phosphoramide (B1221513) mustard, and a cytotoxic byproduct, acrolein.[1] A secondary degradation pathway involves the release of hydrogen peroxide (H₂O₂), which can contribute to oxidative DNA damage.
The primary degradation sequence is as follows:
-
This compound (4-HC) decomposes in aqueous media.
-
This decomposition yields 4-Hydroxycyclophosphamide (4-OHCP) and hydrogen peroxide (H₂O₂).
-
4-OHCP is in a tautomeric equilibrium with Aldophosphamide .
-
Aldophosphamide undergoes β-elimination, a rate-limiting step subject to catalysis, to produce two key molecules.
-
The first product is Phosphoramide Mustard , the primary alkylating species responsible for the therapeutic effect.
-
The second product is Acrolein , a highly reactive and cytotoxic aldehyde.
Quantitative Stability Data
The stability of 4-HC and its key metabolite, 4-OHCP, is highly dependent on the composition, pH, and temperature of the aqueous medium. The conversion of 4-OHCP to its ultimate active form is notably influenced by the presence of bifunctional catalysts like phosphate.
| Compound | Medium | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| This compound | 0.5 M Tris buffer | 7.4 | 37 | 0.016 min⁻¹ | ~43.3 min | |
| 4-Hydroxycyclophosphamide | 0.5 M Tris buffer | 7.4 | 37 | Negligible Conversion | - | |
| 4-Hydroxycyclophosphamide | 0.5 M Phosphate buffer | 8.0 | 37 | 0.126 min⁻¹ | ~5.5 min | |
| This compound | Frozen Storage | N/A | -120 | No loss of cytotoxicity over 36 days | > 36 days |
Note: The conversion of 4-OHCP to phosphoramide mustard and acrolein is first-order with respect to 4-OHCP and is catalyzed by phosphate. The rate-limiting step in this sequence is the conversion of 4-OHCP to aldophosphamide, which requires a bifunctional catalyst to proceed efficiently.
Experimental Protocols for Stability Assessment
Assessing the in vitro stability of 4-HC involves incubating the compound under controlled conditions and quantifying its concentration, along with its degradation products, over time.
General Stability Study Protocol
-
Preparation of Solutions:
-
Prepare buffer solutions (e.g., phosphate, Tris) at the desired pH values.
-
Prepare a stock solution of 4-HC in a suitable solvent (e.g., DMSO) immediately before use. The powder form should be stored at -10 to -25°C.
-
-
Incubation:
-
Spike the pre-warmed buffer solutions with the 4-HC stock solution to achieve the target final concentration.
-
Incubate the samples in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature (e.g., 37°C).
-
Protect samples from light if photostability is not the variable being tested.
-
-
Sampling:
-
Withdraw aliquots from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The frequency of sampling should be sufficient to establish the degradation profile.
-
-
Sample Quenching/Processing:
-
Immediately stop the degradation reaction. For analysis of the labile 4-OHCP/aldophosphamide, this can be achieved by converting them into more stable adducts, such as cyanohydrins, before extraction.
-
For general analysis, protein precipitation with a cold organic solvent like methanol (B129727) can be performed, followed by centrifugation to remove precipitated proteins.
-
-
Analytical Quantification:
-
Analyze the concentration of 4-HC and its degradation products (e.g., 4-OHCP) in the processed samples using a validated, stability-indicating analytical method.
-
Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the analytes.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and specificity.
-
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k) and the half-life (t½).
-
Analytical Method Considerations
A critical component of any stability study is the analytical method, which must be "stability-indicating." This means the method must be able to accurately measure the decrease in the active substance's concentration without interference from its degradation products, impurities, or excipients. Methods like UPLC-MS/MS are particularly powerful as they can simultaneously and sensitively quantify both the parent drug (cyclophosphamide or its analogs) and its key metabolites like 4-OHCP.
Factors Influencing In Vitro Stability
-
pH and Buffer Composition: As shown in the data table, the buffer composition has a profound impact on stability. Phosphate ions catalyze the conversion of 4-OHCP to phosphoramide mustard, significantly accelerating its degradation compared to a Tris buffer.
-
Temperature: Like most chemical reactions, the degradation of 4-HC is temperature-dependent. Studies are typically conducted at 37°C to mimic physiological conditions. For long-term storage, freezing at very low temperatures (-120°C) has been shown to preserve the compound's activity.
-
Cellular Components: In cell-based assays, the presence of cellular components can significantly alter 4-HC activity. For example, red blood cells (RBCs) and nucleated bone marrow cells can decrease 4-HC's cytotoxic effect, likely due to the presence of detoxifying enzymes like aldehyde dehydrogenase.
Conclusion
The in vitro stability of this compound is a complex, multi-factorial process. Its degradation is initiated by a spontaneous conversion to 4-hydroxycyclophosphamide, which is then catalytically converted to the ultimate alkylating agent, phosphoramide mustard. The rate of this process is highly sensitive to environmental conditions, particularly the pH, temperature, and the presence of catalysts like phosphate. A robust, validated analytical methodology is paramount for accurately characterizing its stability profile. The information and protocols outlined in this guide provide a framework for researchers to design and execute reliable in vitro studies with 4-HC, ensuring a deeper understanding and more consistent application of this important chemotherapeutic agent.
References
- 1. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and this compound | Anticancer Research [ar.iiarjournals.org]
- 2. Differential effects of this compound on limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro purging of human rhabdomyosarcoma cells using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in this compound activity during clinical purging for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Cross-Linking Activity of 4-Hydroperoxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and detection methods related to the DNA cross-linking activity of 4-hydroperoxycyclophosphamide (4-HC). 4-HC is a synthetic, pre-activated derivative of the widely used anticancer drug cyclophosphamide (B585) (CP), which allows for the study of its cytotoxic effects in vitro without the need for metabolic activation by liver enzymes.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of covalent cross-links that are highly cytotoxic to proliferating cells.
Mechanism of Action: From Prodrug to DNA Damage
This compound is designed to spontaneously decompose under physiological conditions, bypassing the need for enzymatic activation that cyclophosphamide requires. This decomposition cascade releases two key metabolites: phosphoramide (B1221513) mustard and acrolein.
-
Phosphoramide Mustard : This is considered the ultimate alkylating agent responsible for the therapeutic effects of cyclophosphamide.[3] It is a bifunctional molecule that can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[4] By reacting with two different guanine bases, it can form both DNA-protein cross-links and highly cytotoxic interstrand cross-links (ICLs).[3] ICLs are particularly damaging as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.
-
Acrolein : This metabolite is primarily associated with the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis. However, studies have also shown that acrolein contributes to the overall DNA damage profile by inducing single-strand breaks.
-
Oxidative Damage : Beyond direct alkylation, 4-HC has been shown to induce oxidative DNA damage. Its degradation generates hydrogen peroxide (H₂O₂), which can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), contributing to its antitumor effects.
Quantitative Data on 4-HC Activity
The biological activity of 4-HC is highly dose-dependent, with different cellular functions exhibiting varying sensitivities. The potency of its derivatives has also been compared to its primary active metabolite, phosphoramide mustard.
Table 1: Dose-Response Effects of 4-HC on Human Cells
| Concentration | Cell Type / System | Observed Effect | Reference |
|---|---|---|---|
| < 3 µg/mL | Human B-lymphocytes | Inhibition of PWM-induced IgG synthesis | |
| 3 - 6 µg/mL | Activated T-cells & NK cells | Inhibition of cytotoxic functions | |
| > 6 - 12 µg/mL | Human T-lymphocytes | Partial inhibition of proliferation to mitogens | |
| 20 - 60 µg/mL | Human bone marrow (MNC fraction) | Effective purging with no significant delay in engraftment |
| 80 µg/mL | Human bone marrow (MNC fraction) | Effective purging but with a significant delay in engraftment | |
Table 2: Relative Potency for DNA Cross-Link Formation
| Compound | Relative Potency vs. Phosphoramide Mustard | Measurement | Cell Line | Reference |
|---|---|---|---|---|
| 4-S-(hexane-6-ol)-sulfidocyclophosphamide | 4 to 5 times more potent | Interstrand Cross-links | L1210 Leukemia | |
| 4-S-(propionic acid)-sulfidocyclophosphamide | 4 to 5 times more potent | Interstrand Cross-links | L1210 Leukemia |
| Phosphoramide Mustard | 1x (Baseline) | Interstrand Cross-links | L1210 Leukemia | |
Experimental Protocols for Detecting DNA Cross-Links
Several methods are available to detect and quantify the DNA cross-links induced by agents like 4-HC. The alkaline comet assay is a sensitive and widely used technique at the single-cell level.
The standard alkaline comet assay measures DNA single-strand breaks. To detect ICLs, which tether the two DNA strands together, a modification is required. The principle is that ICLs reduce the extent of DNA migration (the "comet tail") that would otherwise be caused by a defined dose of a secondary DNA-damaging agent, like ionizing radiation.
Detailed Methodology:
-
Cell Treatment: Expose the test cells (e.g., human white blood cells or a cell line like TK-6) to varying concentrations of the suspected cross-linking agent (e.g., 4-HC) for a defined period (e.g., 2 hours at 37°C).
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice. This introduces a consistent level of single-strand breaks. Untreated, irradiated cells will serve as the control, showing maximum DNA migration.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify.
-
Cell Lysis: Immerse the slides in a high-salt, detergent-based lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. Then, apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The presence of ICLs will physically restrict the migration of the irradiated DNA fragments towards the anode, resulting in a smaller "comet tail" compared to the irradiated-only control cells. Quantify the tail moment or tail intensity using specialized software. A dose-dependent decrease in tail migration indicates cross-linking activity.
Cellular Response to 4-HC Induced DNA Damage
The formation of DNA cross-links and other lesions by 4-HC triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
-
Damage Recognition: The bulky ICLs distort the DNA helix, stalling replication forks and transcription machinery. This stall is recognized by sensor proteins of the DDR pathway.
-
Signal Transduction: Key protein kinases like ATR and ATM are activated at the site of damage. They, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2.
-
Effector Activation: This signaling cascade leads to three main cellular outcomes:
-
Cell Cycle Arrest: Checkpoints, particularly in the G2/M phase, are activated to provide the cell with time to repair the damage before attempting mitosis.
-
DNA Repair: The cell initiates complex and specialized repair pathways, such as the Fanconi Anemia (FA) pathway and homologous recombination, to excise the cross-link and restore the original DNA sequence.
-
Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the DDR pathway can activate pro-apoptotic proteins (e.g., p53), leading to the elimination of the damaged cell. This is a crucial aspect of its anticancer activity.
-
References
- 1. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyribonucleic acid crosslinking by this compound in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Hydroperoxycyclophosphamide in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is an active, pre-activated derivative of the widely used anticancer agent cyclophosphamide.[1] Unlike its parent compound, 4-HC does not require hepatic metabolism to exert its cytotoxic effects, making it a valuable tool for in vitro studies and ex vivo applications such as bone marrow purging.[1][2] A primary mechanism through which 4-HC eliminates cancer cells is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and key mediators involved in 4-HC-induced apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of 4-HC-Induced Apoptosis
4-HC induces apoptosis through a multi-faceted approach that involves the generation of oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways. The engagement of these pathways is often cell-type dependent and can involve both caspase-dependent and caspase-independent mechanisms.
The Pivotal Role of Oxidative Stress
A central event in 4-HC-mediated apoptosis is the induction of oxidative stress.[3] Treatment with 4-HC leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.[4] This oxidative damage is a key trigger for subsequent apoptotic events. The generation of ROS and depletion of intracellular glutathione (B108866) (GSH), a major antioxidant, are critical upstream events that initiate the apoptotic cascade. Studies have shown that antioxidants can inhibit 4-HC-induced apoptosis, underscoring the significance of oxidative stress in its mechanism of action.
Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is a major route for 4-HC-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.
4-HC treatment can lead to an upregulation of the pro-apoptotic protein Bax. Oxidative stress induced by 4-HC promotes conformational changes in Bax, leading to its translocation to the mitochondria. At the mitochondrial outer membrane, activated Bax disrupts membrane integrity, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. These factors include cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (EndoG).
-
Caspase-Dependent Apoptosis: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.
-
Caspase-Independent Apoptosis: In some cell types, particularly T-cells, 4-HC can induce apoptosis through a caspase-independent mechanism. In this pathway, the release of AIF and EndoG from the mitochondria is a key event. These proteins translocate to the nucleus, where they contribute to chromatin condensation and large-scale DNA fragmentation, leading to cell death without the requirement of caspase activation.
The Role of p53
The tumor suppressor protein p53 plays a crucial role in mediating 4-HC-induced apoptosis, particularly in response to DNA damage. As an alkylating agent, 4-HC's metabolites can cause DNA cross-linking. This DNA damage can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax, thereby promoting the intrinsic apoptotic pathway. Studies have shown that cells deficient in p53 are more resistant to 4-HC-induced apoptosis and are more likely to undergo necrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in 4-HC-induced apoptosis and a general workflow for its experimental investigation.
Caption: Signaling Pathways of 4-HC-Induced Apoptosis.
References
An In-depth Technical Guide to the Biochemical and Physiological Effects of 4-Hydroperoxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the widely used alkylating agent cyclophosphamide.[1][2][3] Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, 4-HC spontaneously converts to the active metabolite 4-hydroxycyclophosphamide (B600793) in aqueous solutions.[4][5] This property makes 4-HC an invaluable tool for in vitro and ex vivo studies, allowing for direct and controlled investigation of the cytotoxic and immunomodulatory effects of cyclophosphamide's active metabolites. This technical guide provides a comprehensive overview of the biochemical and physiological effects of 4-HC, with a focus on its mechanism of action, cellular impacts, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Biochemical Profile and Mechanism of Action
4-HC's primary mechanism of action revolves around its ability to function as a DNA alkylating agent, leading to the formation of DNA cross-links and subsequent cell death. Upon conversion to 4-hydroxycyclophosphamide, it exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then decompose to form two key cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.
Phosphoramide mustard is the primary alkylating species responsible for forming interstrand and intrastrand DNA cross-links, as well as DNA-protein cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptotic pathways. Specifically, studies have identified the formation of monofunctional adducts like N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G) and bifunctional adducts such as N,N-bis[2-(7-guaninyl)ethyl]amine (G-NOR-G) in the DNA of rat embryos exposed to 4-HC.
Acrolein , the other major metabolite, contributes to cellular toxicity through various mechanisms, including the depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS).
Beyond direct DNA damage, 4-HC induces apoptosis through both caspase-dependent and caspase-independent pathways. It can activate the mitochondrial death pathway, characterized by the production of ROS, upregulation of Bax, and the nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G (EndoG). Studies in human acute leukemia cells have shown that 4-HC triggers apoptosis through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases-8, -9, and -3/7.
Furthermore, 4-HC has been shown to induce oxidative DNA damage. In human leukemia HL-60 cells, 4-HC treatment led to a significant increase in the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. This effect is thought to be mediated by the generation of hydrogen peroxide (H2O2) during 4-HC degradation.
Signaling Pathways Affected by this compound
The cellular response to 4-HC involves the modulation of several key signaling pathways. For instance, in fibroblast-like synoviocytes, 4-HC in combination with methotrexate (B535133) was found to inhibit the JAK2/STAT3 and p38 MAPK signaling pathways.
References
- 1. rupress.org [rupress.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of 4-Hydroperoxycyclophosphamide: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxycyclophosphamide (4-HC), known experimentally as perfosfamide, represents a pivotal development in the field of oxazaphosphorine chemotherapy. As a pre-activated, synthetic derivative of the widely used prodrug cyclophosphamide (B585), 4-HC was engineered to bypass the necessity of hepatic cytochrome P450 activation. This unique characteristic made it an ideal candidate for ex vivo applications, most notably for the purging of residual malignant cells from autologous bone marrow grafts prior to transplantation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of 4-HC, with a focus on its primary application in oncology. It consolidates key quantitative data, details critical experimental protocols, and illustrates the underlying scientific principles and workflows.
Introduction and Rationale for Development
Cyclophosphamide is a cornerstone of cancer chemotherapy, but its efficacy is entirely dependent on in vivo metabolic activation by liver enzymes into its active cytotoxic metabolites. This process, primarily hydroxylation to 4-hydroxycyclophosphamide (B600793), is essential for its therapeutic effect. However, this dependency renders cyclophosphamide inactive in vitro, precluding its use in applications requiring direct cytotoxicity outside the body, such as eliminating cancer cells from harvested bone marrow.
The development of this compound in the 1970s directly addressed this limitation. 4-HC is a stable, synthetic precursor that spontaneously decomposes in aqueous solutions to form 4-hydroxycyclophosphamide, the same key active metabolite produced in the liver. This circumvention of enzymatic activation provided researchers with a tool to harness the potent cytotoxic effects of cyclophosphamide in an ex vivo setting. The primary driver for its development was to create a pharmacologic agent capable of "purging" autologous bone marrow grafts—selectively killing contaminating tumor cells while preserving enough healthy hematopoietic stem cells to ensure successful engraftment post-transplantation.
Mechanism of Action
The cytotoxic activity of 4-HC is mediated through its decomposition products. In an aqueous environment, 4-HC undergoes a non-enzymatic conversion to 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then spontaneously decomposes into two cytotoxic molecules: phosphoramide (B1221513) mustard and acrolein.[1]
-
Phosphoramide Mustard: This is the primary alkylating agent. It forms covalent cross-links with DNA strands, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptotic cell death.[2]
-
Acrolein: This unsaturated aldehyde is also cytotoxic and is primarily responsible for side effects such as hemorrhagic cystitis when cyclophosphamide is used systemically. In the ex vivo context, its effects are contained within the treated cell population.
The mechanism is independent of caspase receptor activation and can activate the mitochondrial death pathway through the generation of reactive oxygen species (ROS).[2][3][4]
Preclinical and Clinical Development Data
The development of 4-HC involved extensive preclinical evaluation to determine its cytotoxicity against various cancer cell lines and in vivo studies to assess its efficacy and pharmacokinetics. This was followed by Phase I clinical trials focused on its application in bone marrow purging.
In Vitro Cytotoxicity
4-HC has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line's intrinsic resistance mechanisms, such as levels of aldehyde dehydrogenase and glutathione.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| U87 | Glioblastoma | IC50 (24h) | 15.67 µM | |
| T98 | Glioblastoma | IC50 (24h) | 19.92 µM | |
| D283 Med | Medulloblastoma | 1-log cell kill | 25 µM | |
| D283 Med | Medulloblastoma | 2-log cell kill | 50 µM |
| AML Blasts | Acute Myeloid Leukemia | Effect | Dose-responsive suppression of primary colonies | |
In Vivo Efficacy and Pharmacokinetics
Though primarily developed for ex vivo use, 4-HC was also evaluated as a systemically administered agent. These studies provided valuable pharmacokinetic insights.
Table 2: Preclinical In Vivo Efficacy and Pharmacokinetic Data
| Model System | Tumor Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Rats | 13762 Mammary Carcinoma | 90 mg/kg 4-HC | 14.5-day tumor growth delay | |
| Rats | 13762 Mammary Carcinoma | 100 mg/kg Cyclophosphamide | 8.9-day tumor growth delay |
| Rats | N/A | 90 mg/kg 4-HC | 3-fold higher blood concentration of 4-OHCP at 15 min compared to 100 mg/kg cyclophosphamide | |
Clinical Data: Ex Vivo Bone Marrow Purging
Phase I trials established the dose-dependent effects of 4-HC on hematopoietic progenitor cells and determined concentrations that could effectively purge tumor cells without critically impairing engraftment.
Table 3: Clinical Outcomes of Autologous Bone Marrow Purging with 4-HC
| Patient Population | 4-HC Concentration | Key Outcome | Value | Reference |
|---|---|---|---|---|
| Metastatic Breast Cancer | 20 µg/mL | Time to Engraftment (WBC >1,000/µL) | 19 days | |
| Metastatic Breast Cancer | 40 µg/mL | Time to Engraftment (WBC >1,000/µL) | 20 days | |
| Metastatic Breast Cancer | 60 µg/mL | Time to Engraftment (WBC >1,000/µL) | 23 days | |
| Metastatic Breast Cancer | 80 µg/mL | Time to Engraftment (WBC >1,000/µL) | Significantly delayed | |
| Acute Nonlymphoblastic Leukemia | Variable (goal of ≤1% CFU-GM survival) | 2-year Disease-Free Survival | 36% |
| Acute Nonlymphoblastic Leukemia | Variable (resulting in >1% CFU-GM survival) | 2-year Disease-Free Survival | 12% | |
Experimental Protocols
Chemical Synthesis by Ozonation
The original and most direct chemical synthesis of 4-HC involves the ozonation of cyclophosphamide. This method avoids the low yields of Fenton oxidation.
Protocol Summary:
-
Objective: To synthesize this compound from cyclophosphamide.
-
Principle: Cyclophosphamide is dissolved in an appropriate organic solvent (e.g., dichloromethane) and cooled to a low temperature (typically -78°C). A stream of ozone (O₃) gas is bubbled through the solution. The reaction introduces a hydroperoxy group at the C4 position of the oxazaphosphorine ring.
-
Materials:
-
Cyclophosphamide
-
Dichloromethane (B109758) (or other suitable solvent)
-
Ozone generator
-
Dry ice/acetone bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve cyclophosphamide in anhydrous dichloromethane in a reaction vessel suitable for ozonolysis.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen through the solution. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the temperature low to prevent degradation of the product.
-
The resulting crude product can be purified by crystallization or chromatography.
-
-
Expected Yield: Reported yields for this method range from 20% to as high as 50-60%.
Ex Vivo Bone Marrow Purging Protocol
This protocol outlines the general steps for treating a harvested autologous bone marrow graft with 4-HC before cryopreservation and reinfusion.
Protocol Summary:
-
Objective: To eliminate residual malignant cells from a bone marrow graft while preserving hematopoietic stem cells.
-
Principle: Mononuclear cells, which include hematopoietic progenitors and tumor cells, are isolated from the graft. This cell fraction is then incubated with a specific concentration of 4-HC for a defined period to induce cytotoxicity in the more sensitive tumor cells.
-
Materials:
-
Harvested bone marrow
-
Ficoll-Paque or similar density gradient medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fetal calf serum (FCS)
-
This compound (stock solution)
-
Incubator (37°C)
-
Centrifuge
-
Cryopreservation medium (containing DMSO)
-
-
Procedure:
-
Cell Isolation: Isolate the light-density mononuclear cell (MNC) fraction from the harvested bone marrow using Ficoll-Paque density gradient centrifugation. This step is crucial as it removes red blood cells, which can inconsistently inactivate 4-HC.
-
Cell Resuspension: Wash the isolated MNCs and resuspend them in a treatment medium (e.g., HBSS with 20% FCS) at a defined cell concentration.
-
4-HC Incubation: Add 4-HC to the cell suspension to a final concentration of 60-100 µg/mL. The optimal concentration is a balance between anti-tumor efficacy and stem cell toxicity.
-
Incubate the cell suspension at 37°C for 30 minutes.
-
Washing: Stop the reaction by diluting the cell suspension with cold medium and centrifuging to pellet the cells. Perform several washes to remove residual 4-HC and its byproducts.
-
Quality Control: Collect an aliquot of the purged cells for a colony-forming unit (CFU-GM) assay to assess the survival of hematopoietic progenitors. Survival of ≤1% of CFU-GM correlates with better disease-free survival.
-
Cryopreservation: Resuspend the final cell pellet in cryopreservation medium and freeze according to standard protocols for later reinfusion.
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability and determine the IC50 of a cytotoxic compound.
Protocol Summary:
-
Objective: To quantify the viability of a cancer cell line after treatment with 4-HC.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 4-HC in culture medium. Remove the old medium from the cells and add the 4-HC-containing medium. Include untreated control wells (medium only) and blank wells (medium with no cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. The formation of purple precipitate should be visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the 4-HC concentration and use a non-linear regression to determine the IC50 value.
-
Regulatory Status and Conclusion
Despite its promising preclinical data and clear utility in ex vivo purging, this compound (perfosfamide) never achieved commercial market approval. In March 1993, the FDA's Oncology Drugs Advisory Committee reviewed a new drug application for its use in purging malignant cells in transplants for acute myeloid leukemia. The application was ultimately not approved, reportedly due to a lack of data from randomized clinical trials, which were considered necessary to definitively prove its clinical benefit. Subsequently, further commercial development was halted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound for the blast progenitors of acute myeloblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair analysis of this compound-induced DNA interstrand crosslinking in the c-myc gene in this compound-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Hydroperoxycyclophosphamide in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the widely used anticancer prodrug cyclophosphamide (B585) (CP). Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. In aqueous solutions, 4-HC spontaneously converts to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, breaks down into the two cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.[1] Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links, leading to the inhibition of DNA replication and induction of apoptosis.[2][3] Acrolein is a reactive aldehyde that can contribute to cellular damage by depleting glutathione (B108866) and generating reactive oxygen species (ROS).[2]
These application notes provide a detailed protocol for the in vitro use of 4-HC in cell culture, a summary of its cytotoxic activity in various cancer cell lines, and an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic activity of this compound is cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for 4-HC in various human cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U87 | Glioblastoma | 24 | 15.67 ± 0.58 |
| T98 | Glioblastoma | 24 | 19.92 ± 1.0 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | More sensitive than ML-1 |
| ML-1 | Acute Myeloblastic Leukemia | Not Specified | Less sensitive than MOLT-4 |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Activity is concentration-dependent |
| Rhabdomyosarcoma Cell Lines (various) | Rhabdomyosarcoma | Not Specified | Effective at 100 µg/mL (approx. 341 µM) |
Note: The IC50 values for MOLT-4, ML-1, and K562 cells were reported qualitatively or in the context of specific experimental conditions and may not represent standardized IC50 values. The study on rhabdomyosarcoma cell lines demonstrated a significant reduction in clonogenic tumor cells at a high concentration of 4-HC.
Experimental Protocols
Preparation of this compound Stock Solution
4-HC is unstable in aqueous solutions and should be prepared fresh for each experiment. Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a certified chemical fume hood.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 4-HC powder to equilibrate to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of 4-HC powder.
-
Dissolve the 4-HC powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 25 mg/mL). Ensure the powder is completely dissolved by gentle vortexing.
-
This stock solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. It is not recommended to store 4-HC in solution.
In Vitro Treatment of Adherent or Suspension Cells
This protocol describes a general procedure for treating cultured cells with 4-HC. The optimal concentration of 4-HC and incubation time should be determined empirically for each cell line and experimental objective.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
4-HC stock solution (prepared as described above)
-
Sterile, disposable serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed the cells in multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Suspension Cells: Seed the cells in multi-well plates or flasks at the desired density immediately before treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare fresh serial dilutions of the 4-HC stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation and ensure accurate dosing, it is recommended to add the 4-HC stock solution to the medium and mix thoroughly immediately before adding to the cells. Do not store diluted 4-HC solutions.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing culture medium.
-
Add the appropriate volume of the freshly prepared 4-HC-containing medium to each well or flask.
-
For suspension cells, add the appropriate volume of a more concentrated 4-HC working solution to the existing cell suspension to reach the final desired concentration.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of 4-HC used.
-
-
Incubation:
-
Return the cells to the 37°C, 5% CO2 incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V staining, caspase activity assays), cell cycle analysis, or molecular analyses (e.g., Western blotting, qPCR).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for treating cultured cells with this compound.
Signaling Pathway of this compound Metabolites
Caption: Cellular mechanism of action of this compound.
References
Application Notes and Protocols for Hematopoietic Stem Cell Purging with 4-Hydroperoxycyclophosphamide (4-HC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ex vivo purging of hematopoietic stem cell (HSC) grafts using 4-hydroperoxycyclophosphamide (4-HC). This technique is designed to eliminate residual malignant cells from autologous bone marrow or peripheral blood stem cell collections prior to transplantation, thereby reducing the risk of relapse.[1][2][3]
Introduction
This compound (4-HC) is a pre-activated, in vitro active derivative of the alkylating agent cyclophosphamide.[4][5] It does not require hepatic activation and spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. These metabolites are cytotoxic, inducing cell death primarily through the formation of DNA cross-links. The differential sensitivity of malignant cells and normal hematopoietic progenitors to 4-HC allows for the selective purging of cancer cells while preserving the repopulating capacity of the HSC graft.
Mechanism of Action
The rationale for 4-HC purging lies in the differential expression of aldehyde dehydrogenase (ALDH) between cell populations. Hematopoietic stem cells and early progenitors express high levels of ALDH, which detoxifies aldophosphamide, rendering them relatively resistant to the cytotoxic effects of 4-HC. In contrast, many malignant cells have lower levels of ALDH, making them more susceptible to 4-HC-induced apoptosis. This biochemical difference forms the basis for the therapeutic window of ex vivo purging.
Data Presentation
Table 1: Dose-Dependent Effects of 4-HC on Hematopoietic Progenitors
The following table summarizes the differential sensitivity of various human hematopoietic progenitor cells to in vitro treatment with 4-HC.
| Cell Type | ID50 (µmol/L) | Relative Sensitivity |
| Mixed Colony-Forming Unit (CFU-Mix) | 31 | Highest |
| Erythroid Burst-Forming Unit (BFU-E) | 41 | High |
| Granulocyte-Macrophage CFU (CFU-GM) | 89 | Moderate |
| Fibroblast CFU (CFU-F) / Stromal Cells | 235 | Low |
| Data sourced from a study on the effects of 4-HC on hematopoietic and stromal elements of human bone marrow. |
Table 2: Clinical Outcomes of 4-HC Purging in Autologous Bone Marrow Transplantation
This table presents data from a Phase I clinical trial investigating escalating doses of 4-HC for purging bone marrow from metastatic breast cancer patients.
| 4-HC Concentration (µg/mL) | Number of Patients | Median Days to Engraftment (WBC > 1,000/µL) | Comparison to Unpurged Control (17 days) |
| 20 | 4 | 19 | No significant delay |
| 40 | 4 | 20 | No significant delay |
| 60 | 9 | 23 | No significant delay |
| 80 | 8 | Significantly delayed | Significant delay (p = .027) |
| Engraftment was defined as the first of three consecutive days with a white blood cell (WBC) count greater than 1,000 cells/µL. |
Table 3: Efficacy of 4-HC in Purging Malignant Cells
This table shows the log reduction of tumor cells following in vitro treatment with 4-HC.
| Malignancy | 4-HC Concentration (µg/mL) | Log Tumor Cell Elimination | Reference |
| Rhabdomyosarcoma (4 cell lines) | 100 | 1.7 - 5.7 | |
| Acute Lymphoblastic Leukemia (ALL) | 100-120 | Not explicitly quantified, but used in clinical protocol | |
| Acute Myelogenous Leukemia (AML) | Not specified | Associated with higher leukemia-free survival |
Experimental Protocols
Protocol 1: Preparation of Mononuclear Cells from Bone Marrow for 4-HC Purging
This protocol describes the isolation of mononuclear cells (MNCs) from a bone marrow harvest, a crucial step to remove red blood cells (RBCs) and granulocytes which can interfere with the efficacy and consistency of 4-HC treatment.
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque or other density gradient medium (e.g., Ficoll-diatrizoate)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (50 mL)
-
Sterile pipettes
-
Centrifuge
Procedure:
-
Dilute the bone marrow aspirate 1:1 with HBSS or PBS.
-
Carefully layer 30 mL of the diluted marrow over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: an upper plasma layer, a "buffy coat" layer of MNCs at the plasma-Ficoll interface, the Ficoll layer, and a pellet of granulocytes and RBCs at the bottom.
-
Carefully aspirate and collect the buffy coat layer containing the MNCs.
-
Transfer the collected MNCs to a new 50 mL tube and wash by adding HBSS or PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in HBSS or PBS and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
The final cell suspension should have a low erythrocyte content (e.g., <1-2%) to ensure consistent 4-HC activity.
Protocol 2: Ex Vivo Purging with this compound (4-HC)
This protocol is a generalized procedure based on methods reported in clinical trials. Note: 4-HC is a potent cytotoxic agent and should be handled with appropriate safety precautions in a controlled laboratory environment.
Materials:
-
Prepared mononuclear cell suspension
-
4-HC stock solution (reconstituted according to manufacturer's instructions)
-
Incubation medium (e.g., RPMI-1640 or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Sterile incubation bags or tubes
-
Water bath or incubator at 37°C
-
Reagents for quenching the reaction and cell washing (e.g., cold HBSS with serum)
-
Cryopreservation medium
Procedure:
-
Resuspend the purified mononuclear cells in the incubation medium at a defined cell concentration (e.g., 1-2 x 10^7 cells/mL). Note that high cell concentrations can decrease 4-HC activity.
-
Pre-warm the cell suspension to 37°C.
-
Add the 4-HC stock solution to the cell suspension to achieve the desired final concentration (e.g., 20-100 µg/mL). The optimal concentration is disease-specific and must be determined empirically, balancing purging efficacy with HSC toxicity.
-
Incubate the cells for a specified duration (e.g., 30 minutes) at 37°C with gentle agitation.
-
To stop the reaction, dilute the cell suspension with a large volume of cold wash buffer (e.g., HBSS supplemented with 20% FBS). The serum proteins help to inactivate any remaining 4-HC.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step at least one more time to remove residual drug.
-
After the final wash, resuspend the cells in a suitable medium for quality control assays (e.g., CFU assays, viability counts) and cryopreservation.
-
Cryopreserve the purged cells according to standard protocols until they are required for infusion.
Quality Control and Engraftment
A critical aspect of 4-HC purging is ensuring that the graft retains sufficient hematopoietic potential for successful engraftment.
-
CFU-GM Assays: The colony-forming unit-granulocyte-macrophage (CFU-GM) assay is a valuable tool for assessing the viability of committed myeloid progenitors post-purging. A significant correlation has been demonstrated between the CFU-GM content in the purged marrow and the time to leukocyte engraftment.
-
Engraftment Monitoring: Following infusion of the purged marrow, patient engraftment is closely monitored. Successful engraftment is typically defined by the recovery of neutrophil counts (e.g., >1.0 x 10^9/L) and platelet counts (e.g., >50 x 10^9/L). While purging with 4-HC can be effective, it may not adversely affect engraftment at optimal doses. However, higher doses can lead to delays.
Concluding Remarks
The use of this compound for ex vivo hematopoietic stem cell purging is a well-established technique that can reduce tumor contamination in autologous grafts. The success of this method depends on careful protocol standardization, including efficient removal of erythrocytes, precise control of 4-HC concentration and incubation conditions, and rigorous quality control of the final cell product. These application notes provide a foundation for researchers and clinicians to develop and implement 4-HC purging protocols in a consistent and effective manner.
References
- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. Autologous Transplantation, Tumor Cell Contamination, and Purging - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of graft purging with this compound in autologous bone marrow transplantation for acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound purging of breast cancer from the mononuclear cell fraction of bone marrow in patients receiving high-dose chemotherapy and autologous marrow support: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Applications of 4-Hydroperoxycyclophosphamide in Leukemia Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the alkylating agent cyclophosphamide (B585). Unlike its parent compound, 4-HC does not require hepatic metabolism to become cytotoxic, making it an invaluable tool for in vitro and ex vivo applications in leukemia research. Its primary mechanism of action involves the formation of DNA interstrand crosslinks, leading to the inhibition of DNA replication and ultimately, apoptosis. This document provides a detailed overview of the key applications of 4-HC in leukemia research, complete with experimental protocols and quantitative data summaries.
Core Applications in Leukemia Research
The principal applications of this compound in the context of leukemia research are multifaceted, ranging from ex vivo purging of hematopoietic stem cell grafts to in-depth in vitro investigations of drug resistance and cytotoxicity.
Ex Vivo Purging of Autologous Bone Marrow Grafts
A significant application of 4-HC is the ex vivo elimination of residual leukemic cells from autologous bone marrow grafts prior to transplantation in patients with acute leukemias.[1] This "purging" process aims to reduce the risk of relapse post-transplantation. The efficacy of 4-HC in this context is attributed to its differential toxicity, with leukemic progenitor cells often exhibiting greater sensitivity than normal hematopoietic stem cells.
Studies have shown that treating bone marrow with 100 µg/mL of 4-HC can effectively eradicate leukemic colonies in the majority of cases.[2] The success of this procedure is influenced by factors such as the concentration of red blood cells in the incubation mixture, which can modulate 4-HC cytotoxicity.[3] To standardize the purging process, density-gradient separation techniques are often employed to remove erythrocytes and other mature blood cells before 4-HC treatment.[3][4] While 4-HC purging has been associated with higher leukemia-free survival rates in patients with acute myelogenous leukemia (AML), the risk of relapse remains, suggesting that the efficacy of the purging process or the conditioning regimen may not be fully sufficient in all cases.
In Vitro Studies of Leukemia Cell Lines
4-HC is extensively used as a tool in laboratory settings to study the biology of leukemia and the mechanisms of drug action. Its direct-acting nature makes it ideal for controlled in vitro experiments.
-
Cytotoxicity and Apoptosis Induction: Researchers utilize 4-HC to assess the sensitivity of various leukemia cell lines to alkylating agents. It has been shown to reduce cell viability and trigger both apoptosis and necrosis in human acute lymphoblastic and myeloblastic leukemia cells. These studies often involve assays to measure changes in intracellular esterase activity, plasma membrane integrity, caspase activation, and mitochondrial membrane potential.
-
Drug Resistance Mechanisms: 4-HC is instrumental in developing and characterizing drug-resistant leukemia cell lines, which serve as models to understand the molecular basis of chemotherapy failure. Resistance to 4-HC is often multifactorial and can involve elevated levels of aldehyde dehydrogenase (ALDH), which detoxifies the drug, increased levels of glutathione (B108866) (GSH), and enhanced DNA repair mechanisms. For instance, a 4-HC-resistant myeloid leukemia cell line was found to be approximately 20-fold more resistant to the drug and exhibited decreased initial levels of DNA interstrand cross-links.
Investigation of Hematopoietic Progenitor Cell Sensitivity
4-HC has been employed to compare the sensitivity of normal versus leukemic myeloid progenitor cells. Such studies are crucial for determining the therapeutic window for ex vivo purging. Research has indicated that leukemic progenitor cells (L-CFU) can be as sensitive to 4-HC as normal myeloid progenitor cells (N-CFU-GM). However, other findings suggest that 4-HC is more effective at suppressing the terminal divisions of blast progenitors than their self-renewal capacity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound in leukemia research.
| Application | Cell Type/Condition | 4-HC Concentration | Outcome | Reference |
| Ex Vivo Purging | Acute Myeloblastic Leukemia | 100 µg/mL | Eradication of leukemic colonies in 10 of 13 cases. | |
| Ex Vivo Purging | Acute Lymphoblastic Leukemia | 100-120 µg/mL | Median time to neutrophil engraftment: 26 days. | |
| Ex Vivo Purging | Acute Myelogenous Leukemia | 60 µg/mL (after density gradient separation) | Reduced variability in CFU-GM survival compared to unseparated marrow. | |
| In Vitro Cytotoxicity | Myeloid Leukemia Cell Line (KBM-7/B5) | IC90 for resistant subline was ~20-fold higher than parental line. | Development of a model for induced cyclophosphamide resistance. | |
| Progenitor Cell Sensitivity | Normal vs. Leukemic Myeloid Progenitors | TD90 for N-CFU-GM: 59 nM/mL; TD90 for L-CFU: 79 nM/mL | Leukemic progenitors showed similar sensitivity to normal progenitors. |
Experimental Protocols
Protocol 1: Ex Vivo Purging of Bone Marrow with 4-HC
This protocol outlines a general procedure for the ex vivo treatment of autologous bone marrow grafts with this compound.
1. Bone Marrow Processing: a. Isolate mononuclear cells from the bone marrow aspirate using a Ficoll-diatrizoate density gradient separation method to remove erythrocytes and granulocytes. b. Wash the isolated mononuclear cells twice with a suitable buffer (e.g., phosphate-buffered saline). c. Resuspend the cells at a concentration of 2 x 10^7 nucleated cells/mL in a culture medium.
2. 4-HC Incubation: a. Prepare a fresh stock solution of 4-HC in a suitable solvent (e.g., sterile water or culture medium). b. Add 4-HC to the cell suspension to a final concentration of 100 µg/mL. c. Incubate the cell suspension at 37°C for 30-60 minutes with gentle agitation.
3. Washing and Cryopreservation: a. After incubation, wash the cells three times with culture medium to remove residual 4-HC. b. Resuspend the cells in a cryopreservation medium containing a cryoprotectant (e.g., dimethyl sulfoxide). c. Cryopreserve the cells according to standard laboratory procedures until required for transplantation.
Protocol 2: In Vitro Cytotoxicity Assay of 4-HC on Leukemia Cell Lines
This protocol describes a method to determine the cytotoxic effects of 4-HC on leukemia cell lines.
1. Cell Culture: a. Culture the desired leukemia cell line (e.g., MOLT-4 or ML-1) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment: a. Seed the cells in a 96-well plate at a predetermined density. b. Prepare serial dilutions of 4-HC in the culture medium. c. Add the 4-HC dilutions to the wells to achieve a range of final concentrations. Include a vehicle control (medium without 4-HC). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. Assessment of Cell Viability: a. After incubation, assess cell viability using a suitable method, such as: i. Flow cytometry with propidium (B1200493) iodide (PI) and fluorescein (B123965) diacetate: To distinguish between viable, apoptotic, and necrotic cells. ii. Annexin V/PI staining: To detect early and late apoptosis. iii. Caspase activity assays: To measure the activation of caspases involved in apoptosis. b. Analyze the data to determine the IC50 (the concentration of 4-HC that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action and resistance pathways of this compound.
Caption: Experimental workflow for ex vivo purging of bone marrow with 4-HC.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effects of in vitro treatment with this compound and hyperthermia on leukemic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density-gradient separation of autologous bone marrow grafts before ex vivo purging with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density-gradient separation for this compound purging of autologous bone marrow grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroperoxycyclophosphamide (4-HC) as a Tool for Studying DNA Repair: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the widely used anticancer agent cyclophosphamide (B585) (CP). Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, 4-HC is active in vitro.[1] It spontaneously decomposes in aqueous solution to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1] Aldophosphamide, in turn, breaks down into the cytotoxic alkylating agent phosphoramide (B1221513) mustard and a byproduct, acrolein. This direct-acting nature makes 4-HC an invaluable tool for studying the cellular responses to DNA damage in a controlled laboratory setting, eliminating the need for external metabolic activation systems.
This document provides detailed application notes and protocols for using 4-HC to induce and study DNA damage and repair, focusing on its mechanisms of action and the experimental methodologies to assess its effects.
Mechanism of Action
4-HC induces a spectrum of DNA lesions, making it a versatile tool for studying multiple DNA repair pathways. Its primary cytotoxic effects are attributed to the generation of phosphoramide mustard, which alkylates DNA, and the production of reactive oxygen species (ROS).
-
DNA Alkylation and Cross-linking: Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine. This can result in the formation of highly cytotoxic DNA interstrand crosslinks (ICLs) and DNA-protein crosslinks.[2][3] ICLs are particularly challenging lesions as they block both DNA replication and transcription, necessitating a complex network of repair pathways for their resolution.[4]
-
Oxidative DNA Damage: The degradation of 4-HC also generates hydrogen peroxide (H₂O₂), leading to oxidative stress. This results in the formation of oxidized DNA bases, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being a common and mutagenic lesion. This oxidative damage is primarily repaired through the Base Excision Repair (BER) pathway.
The induction of these distinct lesion types allows researchers to probe the functionality and interplay of major DNA repair pathways, including the Fanconi Anemia (FA) pathway for ICL repair and the BER pathway for oxidative damage.
Applications in DNA Repair Research
-
Studying ICL Repair and the Fanconi Anemia (FA) Pathway: 4-HC is an excellent agent for inducing ICLs to study the FA pathway. Cells deficient in FA pathway proteins are hypersensitive to ICL-inducing agents. By treating cells with 4-HC, researchers can investigate the recruitment of FA proteins to chromatin, the monoubiquitination of the FANCI-FANCD2 complex, and the coordination of downstream repair processes like nucleolytic incisions and homologous recombination.
-
Investigating Base Excision Repair (BER): The oxidative damage caused by 4-HC allows for the study of the BER pathway. Experiments can be designed to measure the activity of key BER enzymes, such as the DNA glycosylase OGG1, which recognizes and excises 8-oxodG.
-
Modeling and Overcoming Drug Resistance: Resistance to alkylating agents is a major clinical challenge. Cell lines resistant to 4-HC often exhibit enhanced DNA repair capacity. For example, resistant medulloblastoma cells show significantly faster removal of 4-HC-induced ICLs compared to their sensitive counterparts. This makes 4-HC a useful tool for elucidating mechanisms of resistance and for screening novel compounds that can re-sensitize resistant cells by inhibiting DNA repair.
-
Screening DNA Repair Inhibitors: The combination of 4-HC with inhibitors of specific DNA repair pathways can reveal synthetic lethal interactions. For instance, combining 4-HC with nucleoside analogues like fludarabine (B1672870) inhibits the repair of 4-HC-induced damage and leads to greater than additive cell death in chronic lymphocytic leukemia (CLL) cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies using 4-HC to investigate DNA damage and repair.
Table 1: Cytotoxicity of 4-HC in Sensitive and Resistant Medulloblastoma Cell Lines
| Cell Line | 4-HC Concentration for 1-log Cell Kill (µM) | 4-HC Concentration for 2-log Cell Kill (µM) |
|---|---|---|
| D283 Med (Sensitive) | 25 | 50 |
| D283 Med (4-HCR, Resistant) | 125 | 165 |
Data sourced from a study on medulloblastoma cell resistance.
Table 2: 4-HC Induced DNA Interstrand Crosslink (ICL) Formation and Repair
| Cell Line | Treatment | % of c-myc Gene Crosslinked | % of ICLs Remaining After 6 Hours |
|---|---|---|---|
| D283 Med & D283 Med (4-HCR) | 100 µM 4-HC | ~1-3% | N/A |
| D283 Med (Sensitive) | Post-Treatment | N/A | >90% |
| D283 Med (4-HCR, Resistant) | Post-Treatment | N/A | <50% |
Data demonstrates the increased repair capacity in 4-HC resistant cells.
Experimental Protocols
Safety Precaution: 4-HC is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, within a certified biological safety cabinet or chemical fume hood. All waste should be disposed of as cytotoxic waste according to institutional guidelines.
Protocol 1: General Procedure for Inducing DNA Damage in Cultured Cells with 4-HC
This protocol provides a general framework for treating adherent or suspension cells with 4-HC to induce DNA damage for subsequent analysis.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (4-HC)
-
Solvent for 4-HC (e.g., sterile water or DMSO, as per manufacturer's instructions)
-
Multi-well plates or culture flasks
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Seeding:
-
Culture cells to mid-log phase under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest and count the cells. Assess viability using the Trypan Blue exclusion method.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency for adherent cells). Allow cells to attach overnight if adherent.
-
-
Preparation of 4-HC Stock Solution:
-
Prepare a concentrated stock solution of 4-HC in the appropriate solvent. Due to its instability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The optimal concentration range should be determined empirically for each cell line and experimental endpoint but often falls between 10 µM and 200 µM.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of 4-HC (and a vehicle-only control).
-
Incubate the cells for the desired exposure time (e.g., 1-2 hours) at 37°C. The duration should be optimized based on the specific type of DNA damage being investigated.
-
-
Post-Treatment Incubation (for Repair Studies):
-
After the treatment period, remove the 4-HC-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual drug.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours) to analyze the kinetics of DNA repair.
-
-
Cell Harvesting:
-
Harvest cells at the designated time points for downstream analysis (e.g., Comet Assay, ICL analysis, Western blotting, Annexin V staining).
-
Protocol 2: Assessing DNA Damage and Repair using the Alkaline Comet Assay
The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Materials:
-
4-HC treated and control cells (from Protocol 1)
-
CometSlides™ or frosted microscope slides
-
Low Melting Point Agarose (B213101) (LMAgarose), 1%
-
Normal Melting Point Agarose (NMPA), 1%
-
Chilled Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Slide Preparation:
-
Prepare a base layer of 1% NMPA on a slide and allow it to solidify.
-
-
Embedding Cells in Agarose:
-
Harvest ~1 x 10⁵ cells and resuspend them in 10-20 µL of PBS.
-
Mix the cell suspension with ~100 µL of 1% LMAgarose (cooled to 37°C).
-
Quickly pipette the cell/agarose mixture onto the NMPA base layer. Gently spread into a thin layer with a coverslip.
-
Allow the agarose to solidify by placing the slides at 4°C for 10-30 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark. This step removes cell membranes and proteins, leaving behind DNA "nucleoids".
-
-
Alkaline Unwinding:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, chilled Alkaline Unwinding/Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind in the alkaline solution for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and gently wash them 2-3 times with Neutralization Buffer for 5 minutes each.
-
Stain the DNA by adding a drop of a fluorescent DNA dye and covering with a coverslip.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized software. Key metrics include % Tail DNA and Olive Tail Moment, which are proportional to the amount of DNA damage.
-
Protocol 3: Analysis of Interstrand Crosslink (ICL) Formation and Repair
This protocol uses denaturing gel electrophoresis followed by Southern blotting to specifically quantify ICLs within a target gene region.
Materials:
-
Genomic DNA isolated from 4-HC treated and control cells
-
Restriction enzyme that cuts outside the gene of interest
-
Agarose gel electrophoresis equipment
-
Denaturation Solution (e.g., 1.5 M NaCl, 0.5 M NaOH)
-
Neutralization Solution (e.g., 1.5 M NaCl, 1.0 M Tris-HCl, pH 7.4)
-
Southern blotting apparatus and nylon membrane
-
UV crosslinker
-
Gene-specific DNA probe (radiolabeled or chemiluminescent)
-
Hybridization buffer and reagents
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
DNA Isolation and Digestion:
-
Isolate high-molecular-weight genomic DNA from cells harvested at different time points after 4-HC treatment.
-
Digest 5-10 µg of DNA with a suitable restriction enzyme that generates a fragment containing the gene of interest (e.g., c-myc).
-
-
Denaturing/Renaturing Electrophoresis:
-
Split each digested DNA sample into two aliquots.
-
Denature one aliquot by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This sample will serve as a control for total DNA.
-
The other aliquot remains non-denatured. ICLs will prevent the two DNA strands from separating in this sample.
-
Run both the denatured and non-denatured samples on a large agarose gel.
-
-
Southern Blotting:
-
After electrophoresis, denature the entire gel by soaking it in Denaturation Solution.
-
Neutralize the gel by soaking in Neutralization Solution.
-
Transfer the DNA from the gel to a nylon membrane using a standard capillary or vacuum transfer method.
-
Covalently link the DNA to the membrane using a UV crosslinker.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane overnight with a labeled DNA probe specific to the gene of interest.
-
Wash the membrane under stringent conditions to remove the unbound probe.
-
Detect the probe signal using autoradiography or a digital imaging system.
-
-
Quantification:
-
The signal from the non-denatured sample represents the crosslinked DNA fraction (as only crosslinked DNA will renature and migrate as a double-stranded fragment).
-
The signal from the heat-denatured sample represents the total amount of the DNA fragment.
-
Calculate the percentage of crosslinked DNA by comparing the signal intensity of the band in the non-denatured lane to the denatured lane.
-
Visualizations of Workflows and Pathways
References
- 1. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base excision repair of oxidative DNA damage and association with cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Oxidation and Excision Repair Pathways [mdpi.com]
- 4. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-Hydroperoxycyclophosphamide Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a synthetically activated derivative of the alkylating agent cyclophosphamide. Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects, making it an invaluable tool for in vitro and ex vivo studies. It spontaneously converts to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, breaks down into the cytotoxic metabolites phosphoramide (B1221513) mustard and acrolein.[1] Phosphoramide mustard is responsible for the therapeutic effects of 4-HC by forming DNA cross-links, ultimately leading to apoptosis.[1]
These application notes provide detailed protocols for the preparation, storage, and use of 4-HC stock solutions in research settings, with a focus on cell culture applications and ex vivo bone marrow purging.
Data Presentation
Solubility and Stability of this compound
Quantitative data regarding the solubility and stability of 4-HC are crucial for accurate and reproducible experimental design.
| Parameter | Solvent | Concentration/Condition | Observation | Reference |
| Solubility | DMSO | 2 mg/mL | Clear solution is formed. | |
| Water | ~5 mg/mL | Aqueous solutions are unstable and should be prepared fresh. | ||
| Chloroform | Slightly Soluble | Data on exact concentration is limited. | ||
| Stability of Stock Solution in DMSO | -20°C | Stored under nitrogen | Stable for up to 1 month. | [1] |
| -80°C | Stored under nitrogen | Stable for up to 6 months. | [1] | |
| Stability of Aqueous Solutions | Aqueous Buffer/Culture Medium | Room Temperature | Unstable; should be prepared immediately before use. |
Working Concentrations for In Vitro and Ex Vivo Applications
The optimal working concentration of 4-HC is highly dependent on the cell type and experimental objective. The following table summarizes concentrations reported in the literature for various applications.
| Application | Cell Type / System | Concentration Range | Reference |
| In Vitro Cell Culture | T-cells | 1 - 3 µg/mL | |
| Murine Embryonic Limbs | 0.3 - 3.0 µg/mL | ||
| Human Rhabdomyosarcoma Cell Lines | 100 µg/mL | ||
| Ex Vivo Bone Marrow Purging | Breast Cancer Patients (MNC fraction) | 20, 40, 60, 80 µg/mL | |
| Acute Lymphoblastic Leukemia Patients | 100 - 120 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of 4-HC in DMSO
This protocol describes the preparation of a high-concentration stock solution of 4-HC in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations: In a chemical fume hood, allow the vial of 4-HC powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh 10 mg of 4-HC powder and transfer it to a sterile amber or foil-wrapped microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the 4-HC powder.
-
Dissolution: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: General Protocol for In Vitro Treatment of Adherent Cells
This protocol provides a general workflow for treating adherent cells in culture with 4-HC.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium
-
4-HC stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Cell Seeding: Seed adherent cells at the desired density in culture vessels and allow them to attach and grow overnight under standard culture conditions.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 4-HC stock solution at room temperature.
-
Prepare a fresh dilution of the 4-HC stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells once with sterile PBS.
-
Add the appropriate volume of the freshly prepared 4-HC working solution (or vehicle control) to each well/flask.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays (e.g., viability assays, apoptosis assays, western blotting).
Protocol 3: Ex Vivo Purging of Bone Marrow Mononuclear Cells (MNCs)
This protocol outlines a general procedure for the ex vivo purging of tumor cells from a bone marrow mononuclear cell fraction using 4-HC. This procedure should be performed under strict aseptic conditions.
Materials:
-
Isolated bone marrow mononuclear cell (MNC) fraction
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with serum
-
4-HC stock solution (e.g., 1 mg/mL in a sterile, aqueous buffer, prepared fresh)
-
Sterile conical tubes
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Preparation: Resuspend the isolated MNC fraction in complete cell culture medium at a specific cell density (e.g., 1 x 10⁷ cells/mL).
-
Preparation of 4-HC Treatment Solution: Prepare a fresh working solution of 4-HC in complete cell culture medium at twice the desired final concentration.
-
Incubation:
-
In a sterile conical tube, mix equal volumes of the MNC suspension and the 2x 4-HC treatment solution.
-
Incubate the cell suspension at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
-
Washing:
-
Following incubation, dilute the cell suspension with at least 5 volumes of cold complete cell culture medium.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 10 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the washing step two more times to remove residual 4-HC.
-
-
Resuspension and Further Processing: Resuspend the washed, purged cells in an appropriate medium for cryopreservation or subsequent infusion.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of 4-HC induced apoptosis.
Experimental Workflow for In Vitro Cell Treatment
Caption: In vitro cell treatment workflow with 4-HC.
Logical Relationship for Ex Vivo Bone Marrow Purging
Caption: Ex vivo bone marrow purging workflow.
References
Application Notes and Protocols: 4-Hydroperoxycyclophosphamide in Bone Marrow Transplantation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroperoxycyclophosphamide (4-HC) for ex vivo purging of autologous bone marrow grafts in transplantation studies. The information is compiled from various clinical trials and preclinical research, offering insights into its application, efficacy, and underlying protocols.
Introduction
This compound (4-HC) is an active derivative of cyclophosphamide (B585) that has been extensively studied for its utility in ex vivo purging of autologous bone marrow grafts prior to transplantation.[1] The primary goal of this procedure is to eliminate residual malignant cells from the harvested marrow, thereby reducing the risk of relapse following high-dose chemotherapy.[2] 4-HC exhibits a selective cytotoxicity, targeting tumor cells while sparing the more primitive hematopoietic stem cells necessary for successful engraftment.[3] This differential sensitivity is attributed to the higher levels of aldehyde dehydrogenase (ALDH) in stem cells, which detoxifies the active metabolites of cyclophosphamide.
The application of 4-HC purging has been investigated in various hematological malignancies and solid tumors, including acute nonlymphocytic leukemia (ANLL), acute lymphoblastic leukemia (ALL), non-Hodgkin's lymphoma (NHL), and breast cancer.[1] Clinical studies have demonstrated that 4-HC can effectively purge bone marrow of tumor cells, with subsequent successful hematopoietic reconstitution post-transplantation. However, the optimal dose of 4-HC and the ideal marrow processing technique remain critical parameters that influence both the efficacy of the purge and the kinetics of engraftment.
These notes provide detailed protocols and summarize key quantitative data from various studies to guide researchers and clinicians in the application of 4-HC for bone marrow transplantation.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on 4-HC based bone marrow purging.
Table 1: Dose-Response of 4-HC on Engraftment in Metastatic Breast Cancer
| 4-HC Concentration (µg/mL) | Number of Patients | Median Days to Engraftment (WBC > 1,000/µL) |
| 20 | 4 | 19 |
| 40 | 4 | 20 |
| 60 | 9 | 23 |
| 80 | 8 | Significantly delayed |
| Historical Control (unpurged) | - | 17 |
Data from a Phase I trial in patients with metastatic breast cancer receiving high-dose chemotherapy and autologous bone marrow support. A significant correlation was observed between the 4-HC concentration and the time to leukocyte engraftment.
Table 2: Hematopoietic Recovery in Acute Nonlymphocytic Leukemia (ANLL) after Purging with 100 µg/mL 4-HC
| Hematopoietic Marker | Median Days to Achievement |
| Neutrophils > 500/µL | 30 |
| Leukocytes > 1,000/µL | 30 |
| Platelets > 20,000/µL | 67 |
| Platelets > 50,000/µL | 91 |
Data from a study of 24 patients with ANLL in late remission or early relapse.
Table 3: Hematopoietic Recovery in Acute Lymphoblastic Leukemia (ALL) after Purging with 100-120 µg/mL 4-HC
| Hematopoietic Marker | Median Days to Achievement |
| Neutrophil Count > 1.0 x 10⁹/L | 26 |
| Platelets > 50 x 10⁹/L | 34 |
Data from a study of 10 patients with ALL. The nucleated marrow cell dose was 3.5 +/- 0.7 x 10⁸/kg, and the CFU-GM content of the transplant was 0.4 +/- 0.5 x 10³/kg after purging.
Table 4: Engraftment in Non-Hodgkin's Lymphoma (NHL) after 4-HC Purging
| Hematopoietic Marker | Median Days to Recovery |
| Granulocyte Recovery | 26 |
| Platelet Recovery | 29 |
Data from a study of 19 patients with NHL at high risk of bone marrow involvement.
Experimental Protocols
The following are generalized protocols for the ex vivo purging of bone marrow with 4-HC, based on methodologies reported in clinical trials.
Protocol 1: Ex Vivo Purging of Mononuclear Cells from Bone Marrow
This protocol is based on a Phase I trial for patients with metastatic breast cancer.
Objective: To purge breast cancer cells from the mononuclear cell fraction of bone marrow using 4-HC.
Materials:
-
Harvested bone marrow
-
Ficoll-Paque or similar density gradient medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fetal Calf Serum (FCS)
-
This compound (4-HC) stock solution
-
Cryopreservation medium (e.g., containing DMSO)
-
Sterile tubes and pipettes
-
Centrifuge
Procedure:
-
Marrow Harvest: Aspirate bone marrow from the patient according to standard institutional procedures.
-
Mononuclear Cell (MNC) Separation:
-
Dilute the bone marrow with HBSS.
-
Carefully layer the diluted marrow over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature to separate the MNCs.
-
Collect the MNC layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected MNCs twice with HBSS to remove residual Ficoll and platelets.
-
-
Cell Counting and Resuspension:
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the MNCs in a defined medium, such as HBSS with 20% autologous plasma or FCS, at a specific cell concentration.
-
-
4-HC Incubation:
-
Add the 4-HC stock solution to the MNC suspension to achieve the desired final concentration (e.g., 20, 40, 60, or 80 µg/mL).
-
Incubate the cell suspension at 37°C for 30 minutes with gentle agitation.
-
-
Washing and Cryopreservation:
-
After incubation, wash the cells twice with cold HBSS to remove 4-HC.
-
Resuspend the final cell pellet in cryopreservation medium.
-
Freeze the cells using a controlled-rate freezer and store in liquid nitrogen until transplantation.
-
Protocol 2: Ex Vivo Purging of Buffy Coat Cells
This protocol is a more general approach and has been used in various studies.
Objective: To purge malignant cells from the buffy coat fraction of bone marrow.
Materials:
-
Harvested bone marrow
-
Sedimentation agent (e.g., hydroxyethyl (B10761427) starch)
-
This compound (4-HC)
-
Incubation medium (e.g., RPMI-1640)
-
Cryopreservation medium
-
Sterile containers and centrifuge
Procedure:
-
Buffy Coat Preparation:
-
Collect harvested bone marrow in a sterile container with an anticoagulant.
-
Allow the red blood cells to sediment by gravity or by using a sedimentation agent.
-
Collect the leukocyte-rich upper layer, known as the buffy coat.
-
-
Cell Concentration Adjustment:
-
Centrifuge the buffy coat to pellet the cells.
-
Resuspend the cells in the incubation medium to a standardized nucleated cell concentration. The concentration of red blood cells should be minimized as they can inhibit 4-HC activity.
-
-
4-HC Treatment:
-
Add 4-HC to the cell suspension to the target concentration (e.g., 60 or 100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
-
Post-Incubation Processing:
-
Wash the cells to remove the 4-HC.
-
Resuspend in cryopreservation medium for freezing and storage.
-
Visualizations
Experimental Workflow
Caption: Workflow for ex vivo bone marrow purging using 4-HC.
Signaling Pathway
Caption: Selective cytotoxicity of 4-HC on tumor cells versus hematopoietic stem cells.
References
- 1. This compound purging of breast cancer from the mononuclear cell fraction of bone marrow in patients receiving high-dose chemotherapy and autologous marrow support: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibits proliferation by human granulocyte-macrophage colony-forming cells (GM-CFC) but spares more primitive progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 4-Hydroperoxycyclophosphamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the widely used anticancer agent cyclophosphamide (B585). Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. In aqueous solutions, it spontaneously converts to 4-hydroxycyclophosphamide, a key intermediate that readily enters cells and ultimately breaks down into the active alkylating agent phosphoramide (B1221513) mustard and the cytotoxic byproduct acrolein. This direct-acting nature makes 4-HC a valuable tool for in vitro studies and, importantly, for in vivo animal model research where controlled and direct administration of the active form of cyclophosphamide is desired.
These application notes provide a comprehensive overview of the experimental use of 4-HC in various animal models, summarizing key quantitative data and detailing relevant experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the antitumor efficacy, toxicity, and mechanisms of action of this potent cytotoxic agent.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various studies utilizing this compound in animal models.
| Animal Model | Cancer Type | 4-HC Dosage | Administration Route | Treatment Schedule | Key Findings |
| Nude Mice (BALB/c nu/nu) | Human Breast Carcinoma (MX-1) | 0.05, 0.1, or 0.15 mmol/kg | Intravenous (IV) | Single dose 1 or 3 weeks after tumor inoculation | 4-HC was more effective than cyclophosphamide in inhibiting tumor growth, especially when administered 3 weeks after inoculation.[1] |
| Mice | EMT-6 Mammary Carcinoma | 90 mg/kg | Not specified | Days 7, 9, and 11 post-tumor implantation | Produced 11.5 days of tumor growth delay.[2] |
| Mice | EMT-6 Mammary Carcinoma | 90 mg/kg | Not specified | Daily for 5 days | Produced 14.4 days of tumor growth delay.[2] |
| Mice | EMT-6 Mammary Carcinoma | 75 mg/kg | Not specified | Twice daily for 4 days | Produced 16.6 days of tumor growth delay.[2] |
| Rats | 13762 Mammary Carcinoma | 90 mg/kg | Not specified | Days 8, 10, and 12 post-tumor implantation | Produced a tumor growth delay of 14.5 days.[2] |
| Athymic Rats | Human Rhabdomyosarcoma (TE-671) Neoplastic Meningitis | 1.0 mM and 2.5 mM | Intrathecal | Single dose on Day 8 post-tumor cell injection | Increased median survival by 20% and 41%, respectively. |
| Athymic Rats | Human Glioma (D-54 MG) Neoplastic Meningitis | 2.5 mM | Intrathecal | Single dose on Day 5 post-tumor cell injection | Increased median survival by 23%. |
| Animal Model | Purpose | 4-HC Dosage | Administration Route | Key Findings on Toxicity |
| Non-tumor-bearing Athymic Rats | Toxicity Assessment | 2.0, 10.0, 15.0, and 20.0 mM | Intrathecal | Clinical and histological evidence of neurotoxicity observed at 15.0 and 20.0 mM. |
| Mice | Comparison with other oxazaphosphorines | Not specified | Not specified | No significant differences in bone marrow toxicity compared to cyclophosphamide or ifosfamide. |
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound for In Vivo Administration
This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cool packs or ice bath
Procedure:
-
Reconstitution of 4-HC: Due to its instability in aqueous solutions, it is recommended to prepare 4-HC solutions fresh immediately before each use.
-
For a stock solution, dissolve 4-HC powder in DMSO to a concentration of >100 mg/mL. This stock can be stored at -20°C for a limited time, though fresh preparation is optimal. Aqueous stock solutions are not stable.
-
For working solutions for intraperitoneal (IP) or intravenous (IV) injection, a common method involves a two-step dilution:
-
First, dissolve the required amount of 4-HC in a small volume of DMSO.
-
Then, dilute this solution with sterile saline or PBS to the final desired concentration for injection. A suggested solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
-
Stability: 4-HC is unstable at room temperature and in aqueous solutions. All preparation steps should be performed quickly and on ice or with cool packs to minimize degradation. Administer the prepared solution to the animals as soon as possible after preparation.
Protocol 2: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous human tumor xenograft model in athymic nude mice, a common model for evaluating the in vivo efficacy of anticancer agents like 4-HC.
Materials:
-
Human cancer cell line of interest (e.g., MX-1 breast carcinoma)
-
Athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line according to standard protocols. Ensure the cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting and Preparation:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 0.1-0.2 mL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved method.
-
Disinfect the injection site (typically the flank) with 70% ethanol.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly (e.g., 2-3 times per week) for tumor appearance.
-
Once tumors are palpable, measure their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
-
Initiation of Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin the 4-HC treatment as per the study design.
Protocol 3: Assessment of Antitumor Efficacy and Toxicity
This protocol outlines the procedures for evaluating the effectiveness of 4-HC treatment and monitoring for potential adverse effects.
Materials:
-
Digital calipers
-
Animal balance
-
Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)
-
Tubes for blood sample processing (e.g., EDTA tubes for complete blood count)
-
Fixatives for tissue preservation (e.g., 10% neutral buffered formalin)
-
Dissection tools
Procedure:
-
Antitumor Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Endpoint criteria for euthanasia should be clearly defined in the experimental protocol and may include:
-
Tumor volume reaching a specific size (e.g., >2000 mm³).
-
Significant body weight loss (e.g., >20%).
-
Tumor ulceration or signs of distress.
-
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors to obtain a final tumor mass.
-
-
Toxicity Assessment:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Body Weight: Track body weight as an indicator of systemic toxicity.
-
Hematological Analysis: At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture) for a complete blood count (CBC) to assess for myelosuppression (a common side effect of alkylating agents).
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen, bone marrow) and preserve them in formalin for histopathological analysis to identify any treatment-related tissue damage.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the conversion of 4-HC to its active metabolites and its subsequent mechanism of action at the cellular level.
Caption: Mechanism of 4-HC activation and action.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical experimental workflow for evaluating the antitumor efficacy of 4-HC in a mouse xenograft model.
Caption: Experimental workflow for a 4-HC in vivo study.
Logical Relationship of Experimental Variables
This diagram illustrates the logical flow and relationship between key variables in a typical in vivo study of 4-HC.
Caption: Logical relationships in a 4-HC animal study.
References
Application Notes and Protocols for In Vitro Purging of Breast Cancer Cells using 4-hydroperoxycyclophosphamide (4-HC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, cytotoxic metabolite of cyclophosphamide, a widely used anticancer agent. Unlike its parent compound, 4-HC does not require metabolic activation by the liver, making it highly suitable for in vitro and ex vivo applications. These notes provide detailed protocols for the use of 4-HC in the in vitro purging of breast cancer cells, a technique aimed at eliminating cancer cells from a mixed cell population or for studying the cytotoxic and apoptotic effects of the drug on various breast cancer cell lines. The primary mechanism of action of 4-HC involves its function as a DNA alkylating agent, which induces DNA damage, leading to cell cycle arrest and apoptosis.
Data Presentation
The efficacy of 4-HC can vary significantly between different breast cancer cell lines, reflecting the heterogeneity of the disease. The following table summarizes the cytotoxic effects of 4-HC on common breast cancer cell lines, providing a baseline for experimental design.
| Cell Line | Subtype | Reported IC50/Effective Concentration | Exposure Time | Reference |
| Various Tumor Cell Lines | Ovarian, Lung, Squamous Cell Carcinoma | IC99: 5.0 - 87.1 µM | Not Specified | [1] |
| Rhabdomyosarcoma Cell Lines | Rhabdomyosarcoma | 100 µg/mL (resulted in 1.7-5.7 log elimination) | Not Specified | [2] |
| CAMA-1 | Luminal A (ER+, PR+) | Effective purging at 20-80 µg/mL | Not Specified |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. Upon entering the cell, 4-HC spontaneously decomposes into phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is the primary alkylating agent, forming covalent bonds with DNA bases, particularly at the N7 position of guanine. This leads to the formation of DNA inter- and intra-strand cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.
The apoptotic cascade initiated by 4-HC-induced DNA damage involves the intrinsic (mitochondrial) pathway. Key events include the activation of p53, which in turn modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio. This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Caption: Mechanism of 4-HC induced apoptosis in breast cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound (4-HC) Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, ice-cold cell culture medium (e.g., RPMI-1640 or DMEM) or sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution: Due to the instability of 4-HC in solution, it is recommended to prepare a fresh stock solution immediately before each experiment.
-
Bring the lyophilized 4-HC vial to room temperature.
-
Reconstitute the powder in ice-cold, sterile cell culture medium or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of cold medium to a 1 mg vial of 4-HC.
-
Gently vortex or pipette up and down to ensure complete dissolution. Keep the stock solution on ice at all times.
-
Working Dilutions: Prepare serial dilutions of the 4-HC stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the 4-HC working solution to the cells immediately after preparation.
Protocol 2: In Vitro Purging and Cytotoxicity Assay of Adherent Breast Cancer Cells
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (as recommended for the specific cell line)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4-HC stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture breast cancer cells to 70-80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
4-HC Treatment:
-
Prepare fresh working solutions of 4-HC in complete medium at 2x the final desired concentrations (e.g., for a final concentration of 50 µg/mL, prepare a 100 µg/mL working solution).
-
Carefully remove the medium from the wells and add 100 µL of the 4-HC working solutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the 4-HC concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for in vitro purging of breast cancer cells.
Protocol 3: Assessment of Apoptosis by Caspase-3 Activity Assay
Materials:
-
Cells treated with 4-HC as described in Protocol 2
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Following treatment with 4-HC for the desired time, collect both adherent and floating cells.
-
Centrifuge the cells and wash with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol provided with the caspase-3 assay kit. This typically involves resuspending the cell pellet in a supplied lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well as per the kit instructions.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer, to allow for the cleavage of the substrate by active caspase-3.
-
-
Data Measurement and Analysis:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity in the 4-HC treated samples compared to the untreated control.
-
Concluding Remarks
These protocols provide a framework for the in vitro application of this compound for the purging and study of breast cancer cells. It is essential to optimize parameters such as cell seeding density, 4-HC concentration, and exposure time for each specific breast cancer cell line and experimental goal. Adherence to sterile techniques and proper handling of cytotoxic agents is paramount for reproducible and reliable results. Further analysis, such as Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved PARP) or flow cytometry for Annexin V staining, can be employed to further elucidate the apoptotic mechanisms induced by 4-HC.
References
Application Notes and Protocols: Dose-Response Studies of 4-Hydroperoxycyclophosphamide on T and B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, in vitro active derivative of the widely used immunosuppressive and anti-neoplastic drug cyclophosphamide (B585).[1][2] Unlike its parent compound, 4-HC does not require metabolic activation by liver microsomal enzymes to exert its cytotoxic effects.[1][2] This property makes it an invaluable tool for in vitro studies of the dose-dependent effects of cyclophosphamide on various cell populations, including lymphocytes. These application notes provide a summary of the dose-response effects of 4-HC on human T and B cells, detailed protocols for key immunological assays, and diagrams of the experimental workflow and relevant signaling pathways.
Data Presentation: Dose-Response Effects of 4-HC on T and B Lymphocyte Functions
The following tables summarize the quantitative data from in vitro studies on the dose-dependent inhibitory effects of this compound on various functions of human T and B lymphocytes. A clear differential sensitivity is observed, with B cell functions and suppressor T cell activity being the most sensitive to 4-HC.
| B Lymphocyte Function | Effective Inhibitory Concentration of 4-HC | Reference |
| Pokeweed Mitogen (PWM) induced IgG Synthesis | < 3 µg/mL | |
| Immunoglobulin Secretion (in co-culture with unfractionated T cells) | Abrogated at low doses (specific concentration not stated) |
| T Lymphocyte Function | Effective Inhibitory/Modulatory Concentration of 4-HC | Reference |
| Concanavalin A (Con A) induced Suppressor Activity | Abrogated at 10 - 20 nmol/mL | |
| Cytotoxic T Lymphocyte (CTL) Function | Inhibited at 3 - 6 µg/mL | |
| Proliferation to Mitogens and Alloantigens | Partially inhibited at > 6 - 12 µg/mL | |
| Inducer T Cell Function for B Cell Differentiation | Sensitive at > 40 nmol/mL |
Note: To convert nmol/mL to µg/mL for 4-HC (Molecular Weight ≈ 293.1 g/mol ), use the following conversion: X nmol/mL * (293.1 ng/nmol) * (1 µ g/1000 ng) ≈ 0.293 * X µg/mL. For example, 20 nmol/mL is approximately 5.86 µg/mL.
Experimental Protocols
Protocol 1: Isolation of Human T and B Lymphocytes from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent separation of T and B lymphocytes.
Materials:
-
Human peripheral blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or other density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
T cell and B cell enrichment kits (e.g., immunomagnetic negative selection kits)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
PBMC Isolation:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the "buffy coat" layer of mononuclear cells at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS.
-
-
T and B Lymphocyte Enrichment (Negative Selection):
-
Count the isolated PBMCs and resuspend at the concentration recommended by the manufacturer of the cell enrichment kit.
-
Follow the manufacturer's protocol for the negative selection of T cells and B cells. This typically involves incubating the PBMCs with an antibody cocktail that binds to non-target cells, followed by immunomagnetic removal of the labeled cells.
-
The resulting unlabeled cell populations are the enriched T and B lymphocytes.
-
Assess the purity of the isolated cell populations by flow cytometry using anti-CD3 for T cells and anti-CD19 or anti-CD20 for B cells.
-
Protocol 2: 4-HC Treatment and T Cell Proliferation Assay
This protocol details the treatment of T cells with 4-HC and the subsequent measurement of their proliferative response to a mitogen.
Materials:
-
Isolated T cells
-
RPMI-1640 complete medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (4-HC)
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A)
-
[³H]-Thymidine
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
4-HC Preparation: Prepare a stock solution of 4-HC in sterile culture medium or PBS immediately before use. Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment and Stimulation:
-
Adjust the T cell suspension to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the T cell suspension to each well of a 96-well plate.
-
Add 50 µL of the 4-HC dilutions to the appropriate wells to achieve final concentrations ranging from, for example, 0.1 to 100 µg/mL. Include untreated control wells.
-
Add 50 µL of mitogen (e.g., PHA at a final concentration of 1-5 µg/mL) to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
[³H]-Thymidine Incorporation:
-
Approximately 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
After the incubation period, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation relative to the untreated, stimulated control.
-
Protocol 3: 4-HC Treatment and PWM-Induced B Cell Differentiation
This protocol describes the treatment of PBMCs with 4-HC and the subsequent measurement of B cell differentiation into immunoglobulin-secreting cells.
Materials:
-
Isolated PBMCs
-
RPMI-1640 complete medium
-
This compound (4-HC)
-
Pokeweed Mitogen (PWM)
-
96-well round-bottom culture plates
-
ELISA kit for human IgG quantification
Procedure:
-
Cell Treatment and Stimulation:
-
Adjust the PBMC suspension to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Add 50 µL of 4-HC dilutions to achieve final concentrations, for example, ranging from 0.1 to 10 µg/mL. Include untreated controls.
-
Add 50 µL of PWM (at a final concentration of 5-10 µg/mL) to the stimulated wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
-
Quantification of IgG:
-
After 7 days, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Quantify the concentration of IgG in the supernatants using a human IgG ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IgG synthesis relative to the untreated, stimulated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the dose-response of 4-HC on T and B cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroperoxycyclophosphamide (4-HC) Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively determining the optimal concentration of 4-hydroperoxycyclophosphamide (4-HC) for various cell lines.
Frequently Asked Questions (FAQs)
???+ question "What is this compound (4-HC) and why is it used in cell culture?"
???+ question "What is the primary mechanism of action of 4-HC?"
???+ question "What is a typical starting concentration range for 4-HC experiments?"
???+ question "How should I prepare and handle 4-HC solutions?"
???+ question "Are different cell types equally sensitive to 4-HC?"
Troubleshooting Guide
This section addresses common issues encountered during the optimization of 4-HC concentration.
???+ danger "Problem: No observable effect of 4-HC at the tested concentrations."
???+ danger "Problem: High variability between replicate wells."
???+ danger "Problem: Cells are detaching from the plate after treatment."
???+ danger "Problem: Inconsistent results between experiments."
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for 4-HC can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| L1210 | Murine Leukemia | 90 µM | 1 hour | [1] |
| V79 | Chinese Hamster Lung Fibroblast | ~2.7 µM | 72 hours | [1] |
| V79 (NTR expressing) | Chinese Hamster Lung Fibroblast | ~3.1 µM | 72 hours | [1] |
| Jurkat | Human T-cell Leukemia | Apoptosis at 1-3 µg/mL | 24-72 hours | [1][2] |
| Human T-cells | Proliferation Inhibition | > 6-12 µg/mL | Not Specified | |
| Human B-cells | IgG Synthesis Inhibition | < 3 µg/mL | Not Specified |
Note: The data presented are for guidance. It is imperative for researchers to determine the IC50 value empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is indicative of the cytotoxic effects of 4-HC.
Materials:
-
Target cell line in logarithmic growth phase
-
This compound (4-HC)
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of 4-HC in DMSO.
-
Perform serial dilutions of the 4-HC stock in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest 4-HC dose) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 4-HC dilutions or control media.
-
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals become visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability percentage against the log of the 4-HC concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Apoptosis via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
4-HC
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 4-HC at various concentrations (e.g., IC50, 2x IC50) for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. To harvest adherent cells, gently wash with PBS and detach using trypsin. Combine the floating cells from the medium with the detached adherent cells.
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. Interpret the results as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes for optimizing and troubleshooting your 4-HC experiments.
Caption: Workflow for determining optimal 4-HC concentration.
References
issues with 4-hydroperoxycyclophosphamide stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of 4-hydroperoxycyclophosphamide (4-HC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and why is its stability a concern?
A1: this compound (4-HC) is a pre-activated, synthetic metabolite of the anticancer prodrug cyclophosphamide.[1][2] It is widely used in vitro and for ex vivo bone marrow purging due to its potent antineoplastic and immunosuppressive activities.[3] However, 4-HC is highly unstable in aqueous solutions, where it spontaneously degrades. This instability can lead to a loss of potency and variability in experimental results.
Q2: What is the degradation pathway of 4-HC in an aqueous environment?
A2: In aqueous solutions, 4-HC first eliminates hydrogen peroxide to form 4-hydroxycyclophosphamide (B600793) (4-OHCP). 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes a β-elimination reaction to yield two key products: phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is the primary cytotoxic alkylating agent responsible for cross-linking DNA, while acrolein is a toxic byproduct that can cause side effects like hemorrhagic cystitis.
Q3: What factors influence the stability of 4-HC solutions?
A3: The stability of 4-HC is primarily affected by:
-
Temperature: Higher temperatures significantly accelerate the degradation rate. Therefore, solutions should be prepared and handled at low temperatures (e.g., on ice).
-
pH: The degradation of 4-HC and its subsequent metabolites is pH-dependent. The conversion of 4-OHCP to phosphoramide mustard and acrolein is catalyzed by buffers like phosphate (B84403), with the rate being dependent on the concentration of monobasic and dibasic phosphate species. Generally, degradation is faster at physiological or alkaline pH compared to acidic conditions.
-
Solvent: 4-HC is more stable in organic solvents like DMSO than in aqueous buffers. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and dilute it into the aqueous medium immediately before use.
-
Biological Components: Cellular components can affect 4-HC activity. For instance, aldehyde dehydrogenase present in red blood cells and bone marrow cells can inhibit its function.
Q4: How should I store 4-HC powder and its stock solutions?
A4: Proper storage is critical to maintaining the integrity of 4-HC.
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability. It is noted to be hygroscopic and temperature-sensitive, so storage under an inert atmosphere is recommended.
-
Stock Solutions: Concentrated stock solutions prepared in an anhydrous organic solvent such as DMSO can be stored for extended periods. See the table below for specific recommendations. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Reduced or No Drug Activity | Degradation of 4-HC in the working solution due to prolonged incubation or improper temperature. | Prepare the aqueous working solution fresh from a frozen stock immediately before each experiment. Keep the solution on ice until use. |
| Inactivation by components in the cell culture media or by high cell concentrations. | Minimize the time between adding 4-HC to the media and starting the experiment. Be aware that high concentrations of red blood cells or nucleated bone marrow cells can decrease 4-HC activity. | |
| Inconsistent Results Between Experiments | Variable degradation of 4-HC stock or working solutions. | Strictly adhere to standardized protocols for solution preparation, storage, and handling. Use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. |
| Inaccurate initial concentration due to improper dissolution of the powder. | Ensure the 4-HC powder is fully dissolved in the solvent before making further dilutions. Sonication can be used to aid dissolution if precipitation occurs. | |
| Precipitation in Solution | Poor solubility at the prepared concentration or pH. | Check the solubility information for 4-HC in your chosen solvent. A common stock concentration is 2 mg/mL in DMSO. If precipitation occurs upon dilution in an aqueous buffer, consider adjusting the final concentration or the buffer composition. |
| Formation of insoluble degradation products over time. | This is a clear sign of degradation. Discard the solution and prepare a fresh one. |
Data Presentation: Stability & Kinetics
Table 1: Recommended Storage Conditions for 4-HC Stock Solutions
| Solvent | Storage Temperature | Storage Period | Citation(s) |
| DMSO | -80°C | Up to 6 months | |
| DMSO | -20°C | Up to 1 month |
Table 2: Kinetic Data for 4-HC and 4-OHCP Degradation
| Reaction | Conditions | Rate Constant (k) | Half-Life (t½) | Citation(s) |
| 4-HC → 4-OHCP | 0.5 M Tris buffer, pH 7.4, 37°C | 0.016 min⁻¹ | ~43 min | |
| 4-OHCP → Phosphoramide Mustard + Acrolein | 0.5 M Phosphate buffer, pH 8, 37°C | 0.126 min⁻¹ | ~5.5 min | |
| 4-OHCP Degradation | In vitro in rat plasma | - | 5.2 min |
Experimental Protocols
Protocol 1: Preparation of 4-HC Stock and Working Solutions
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, ice-cold aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 25 mg/mL):
-
Allow the 4-HC vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the 4-HC powder to achieve the desired concentration (e.g., add 100 µL DMSO to 2.5 mg of 4-HC).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 4-HC stock solution on ice immediately before use.
-
Dilute the stock solution to the final desired concentration using ice-cold aqueous buffer or cell culture medium.
-
Mix gently by inversion or light vortexing.
-
Use the working solution immediately, as its stability in aqueous media is very limited.
-
Protocol 2: General Protocol for HPLC Analysis of 4-HC Stability
This protocol provides a general framework for monitoring the degradation of 4-HC using High-Performance Liquid Chromatography (HPLC). Specific parameters may need optimization.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution, such as 20 mM ammonium (B1175870) formate (B1220265) adjusted to pH 3.7.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient can be used, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute compounds with different polarities.
-
-
Sample Preparation and Analysis:
-
Prepare a 4-HC working solution in the aqueous buffer of interest.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
If necessary, stop the degradation reaction by adding a quenching agent or by immediate freezing.
-
Filter the sample through a 0.22 µm or 0.45 µm filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram by monitoring the decrease in the peak area of 4-HC and the appearance of degradation product peaks over time.
-
Visualizations
Caption: Degradation pathway of 4-HC in aqueous solutions.
Caption: Recommended workflow for handling and analyzing 4-HC.
Caption: DNA Damage Response (DDR) pathway activated by 4-HC's metabolite.
References
Technical Support Center: Troubleshooting Delayed Engraftment After 4-HC Purged Marrow Transplant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting delayed engraftment following 4-hydroperoxycyclophosphamide (4-HC) purged autologous marrow transplantation.
Frequently Asked Questions (FAQs)
Q1: What is 4-HC and why is it used for marrow purging?
This compound (4-HC) is an active derivative of the chemotherapy drug cyclophosphamide. It is used ex vivo to purge bone marrow grafts of residual cancer cells before autologous transplantation. The rationale is to eliminate contaminating malignant cells while preserving enough healthy hematopoietic stem cells (HSCs) for successful engraftment and to reduce the risk of disease relapse.
Q2: What is considered delayed engraftment?
Delayed engraftment is the failure to achieve predetermined blood count milestones within the expected timeframe post-transplant. While definitions can vary between clinical sites, engraftment is generally defined as:
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Neutrophil engraftment: The first of three consecutive days with an absolute neutrophil count (ANC) of >0.5 x 10⁹/L.[1]
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Platelet engraftment: The first of three to seven consecutive days with a platelet count of >20 x 10⁹/L without transfusion support.[1]
Delayed engraftment after a 4-HC purged transplant can manifest as a longer time to reach these milestones compared to unpurged grafts.
Q3: How does 4-HC purging lead to delayed engraftment?
4-HC can cause delayed engraftment through several mechanisms:
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Toxicity to Hematopoietic Stem and Progenitor Cells (HSPCs): While 4-HC is intended to target cancer cells, it also has a dose-dependent toxicity to normal HSPCs. It can reduce the number of viable colony-forming units (CFUs), which are crucial for hematopoietic reconstitution.[2][3] More primitive progenitor cells may be spared to some extent compared to more committed progenitors.[2]
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Damage to the Bone Marrow Microenvironment (Stroma): 4-HC can damage bone marrow stromal cells. These cells form the hematopoietic niche and are essential for supporting the survival, proliferation, and differentiation of HSCs. Damage to the stroma can impair its ability to produce essential growth factors and cytokines, further hindering engraftment.
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Variable 4-HC Activity: The cytotoxic effect of 4-HC can be influenced by the cellular composition of the marrow graft, particularly the concentration of red blood cells and nucleated cells, leading to variability in the degree of HSPC damage.
Troubleshooting Guide for Delayed Engraftment
If you are experiencing delayed engraftment in your experimental models, this guide provides a systematic approach to troubleshooting the potential causes.
Step 1: Evaluate the Quality of the 4-HC Purged Graft
The first step is to assess the quality of the purged bone marrow graft.
Question: Is the dose of viable hematopoietic stem and progenitor cells adequate?
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Rationale: An insufficient number of viable HSPCs is a primary cause of delayed engraftment.
-
Troubleshooting Actions:
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Quantify CD34+ cells: Determine the total number of CD34+ cells per kilogram of recipient body weight in the post-purge graft. A low CD34+ cell dose is a strong predictor of delayed engraftment.
-
Perform a Colony-Forming Unit (CFU) Assay: This functional assay measures the ability of progenitor cells to proliferate and differentiate into colonies. A significant reduction in CFU-GM (colony-forming unit-granulocyte/macrophage) colonies post-purge is correlated with longer engraftment times.
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Assess Cell Viability: Use a viability stain (e.g., trypan blue or a fluorescent viability dye with flow cytometry) to determine the percentage of live cells in the graft immediately before infusion.
-
Step 2: Investigate the Impact of the 4-HC Purging Protocol
Question: Was the 4-HC concentration and incubation appropriate?
-
Rationale: The concentration of 4-HC and the incubation conditions can significantly impact HSPC viability.
-
Troubleshooting Actions:
-
Review 4-HC Dose: Higher concentrations of 4-HC are associated with longer engraftment times. Ensure the concentration used is optimized to eliminate target cancer cells while preserving sufficient HSPCs.
-
Evaluate Incubation Conditions: The presence of red blood cells can reduce the cytotoxic activity of 4-HC. Consider pre-processing the marrow to reduce the red blood cell content.
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Step 3: Assess the Recipient's Bone Marrow Microenvironment
Question: Is the recipient's bone marrow microenvironment supportive of engraftment?
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Rationale: The conditioning regimen (chemotherapy/radiotherapy) given to the recipient before transplant can damage the bone marrow stroma, impairing its ability to support the engraftment of new stem cells.
-
Troubleshooting Actions:
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Evaluate Stromal Cell Function: If possible, assess the function of bone marrow stromal cells from the recipient model. This can be done by establishing long-term bone marrow cultures and observing their ability to support hematopoiesis.
-
Analyze Cytokine and Chemokine Levels: The CXCL12/CXCR4 signaling axis is crucial for HSC homing and retention in the bone marrow. Chemotherapy can disrupt this pathway. Measuring levels of key cytokines and chemokines in the bone marrow can provide insights into the health of the microenvironment.
-
Data Presentation
Table 1: Impact of 4-HC Concentration on Engraftment Time
| 4-HC Concentration (µg/mL) | Median Days to Neutrophil Engraftment (>1,000 cells/µL) |
| 0 (Unpurged Control) | 17 |
| 20 | 19 |
| 40 | 20 |
| 60 | 23 |
| 80 | Significantly delayed (>23) |
Data synthesized from a study on breast cancer patients receiving 4-HC purged autologous marrow support.
Table 2: Predictors of Delayed Engraftment in Autologous Hematopoietic Cell Transplantation (AHCT)
| Factor | Association with Delayed Engraftment | Reference |
| Low infused CD34+ cell dose (<3 x 10⁶/kg) | Strong predictor of delayed engraftment. | |
| Pre-transplant platelet count (<150 x 10³/µL) | Significantly associated with delayed engraftment. | |
| Pre-transplant transfusion dependence | Strongest predictor of delayed engraftment. |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitor Cells
Objective: To quantify the number of functional hematopoietic progenitor cells in a bone marrow sample before and after 4-HC purging.
Materials:
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Bone marrow mononuclear cells (MNCs)
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Iscove's Modified Dulbecco's Medium (IMDM)
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Fetal Bovine Serum (FBS)
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Methylcellulose-based medium containing cytokines (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, EPO)
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35 mm culture dishes
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Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Isolate MNCs from the bone marrow sample using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with IMDM.
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Cell Counting and Viability: Perform a cell count and assess viability using trypan blue exclusion.
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Plating: Dilute the cell suspension to the desired plating density in IMDM. A typical plating density for human bone marrow MNCs is 1-2 x 10⁵ cells/mL.
-
Culture Preparation: Add the cell suspension to the methylcellulose (B11928114) medium and vortex thoroughly.
-
Plating Cells: Dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle. Rotate the dishes to spread the medium evenly.
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Incubation: Place the culture dishes in a larger petri dish with a water dish to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 14-16 days.
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Colony Counting and Identification: After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
Visualizations
Caption: Troubleshooting workflow for delayed engraftment.
References
- 1. Engraftment, Graft Failure, and Rejection - The European Blood and Marrow Transplantation Textbook for Nurses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation by human granulocyte-macrophage colony-forming cells (GM-CFC) but spares more primitive progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming 4-Hydroperoxycyclophosphamide (4-HC) Resistance in Medulloblastoma
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance to 4-hydroperoxycyclophosphamide (4-HC) in medulloblastoma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My medulloblastoma cell line is showing resistance to 4-HC. What are the common underlying mechanisms?
A1: Resistance to 4-HC in medulloblastoma is often multifactorial.[1] Several distinct mechanisms have been identified:
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Elevated Aldehyde Dehydrogenase (ALDH) Activity: Increased ALDH levels can detoxify 4-HC, reducing its cytotoxic effects.[1][2][3]
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Increased Glutathione (B108866) (GSH) Levels: Higher intracellular concentrations of GSH can contribute to drug resistance.[1]
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Enhanced DNA Repair Mechanisms: Efficient repair of DNA interstrand crosslinks (ICLs) induced by 4-HC can lead to cell survival.
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Altered Gene Expression: Changes in the expression of various genes, including those involved in drug transport and metabolism, have been observed in resistant cell lines. For instance, upregulation of the ABC transporter TAP1 and the aldo-keto reductase AKR1B10 has been noted.
Q2: How can I determine if elevated ALDH activity is the cause of resistance in my cell line?
A2: You can investigate the role of ALDH through a few experimental approaches:
-
ALDH Activity Assay: Directly measure the ALDH enzymatic activity in your resistant cell line compared to its sensitive counterpart.
-
Use of ALDH Inhibitors: Treat your resistant cells with an ALDH inhibitor, such as disulfiram, in combination with 4-HC to see if sensitivity is restored.
-
Alternative 4-HC Analogs: Utilize 4-HC analogs that are not substrates for ALDH, like phenylketocyclophosphamide. If your cells are sensitive to this analog but resistant to 4-HC, it strongly suggests ALDH-mediated resistance.
Q3: What is the role of glutathione (GSH) in 4-HC resistance and how can I test for it?
A3: Elevated levels of glutathione (GSH) have been observed in several 4-HC resistant medulloblastoma cell lines. To investigate the involvement of GSH in your experiments, you can:
-
Measure GSH Levels: Quantify the intracellular GSH concentration in both your sensitive and resistant cell lines.
-
GSH Depletion: Use an agent like L-buthionine-S,R-sulfoximine (BSO) to deplete GSH levels in your resistant cells and then assess their sensitivity to 4-HC. A significant increase in sensitivity after BSO treatment would indicate a role for GSH in the resistance mechanism.
Q4: My resistant cell line does not show elevated ALDH or GSH levels. What other mechanisms could be at play?
A4: If ALDH and GSH-mediated resistance have been ruled out, consider investigating DNA repair pathways. The D283 Med (4-HCR) cell line, for example, demonstrated resistance that was not significantly reversed by ALDH or GSH inhibition, pointing towards a third mechanism of resistance. Studies have shown that increased repair of DNA interstrand crosslinks (ICLs) can contribute significantly to 4-HC resistance. More than 50% of DNA crosslinking in the resistant D283 Med (4-HCR) cells was removed within 6 hours of drug treatment, whereas over 90% of the crosslinking remained in the sensitive parental cells at the same time point.
Troubleshooting Guides
Problem 1: Inconsistent results in 4-HC sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a clonal population or a well-characterized cell line. Perform regular cell line authentication. |
| 4-HC instability | 4-HC is unstable in aqueous solutions. Prepare fresh solutions for each experiment and use immediately. |
| Variability in cell density | Seed cells at a consistent density for all experiments, as this can affect drug response. |
| Inaccurate drug concentration | Verify the concentration of your 4-HC stock solution. Perform a dose-response curve to determine the IC50. |
Problem 2: Difficulty in establishing a 4-HC resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of 4-HC (e.g., below the IC25) and gradually increase the dose with each passage. |
| Insufficient recovery time | Allow cells to recover and repopulate between drug treatments. |
| Selection of a non-resistant clone | The initial cell population may have a very low frequency of resistant cells. Consider starting with a larger population of cells. |
| Cell line is inherently sensitive | Some cell lines may not readily develop resistance. Consider using a different medulloblastoma cell line known to acquire resistance. |
Quantitative Data Summary
| Cell Line | Resistance to 4-HC (Fold Increase) | Key Resistance Mechanism(s) | Reference |
| Daoy (4-HCR) | 6-fold | Elevated ALDH activity, Elevated GSH | |
| D283 Med (4-HCR) | - | Mild elevations in ALDH and GSH, Increased DNA repair of ICLs | |
| D341 Med (4-HCR) | - | Elevated GSH |
| Cell Line | 4-HC Dose for 1-log Cell Kill (µM) | 4-HC Dose for 2-log Cell Kill (µM) | Reference |
| D283 Med | 25 | 50 | |
| D283 Med (4-HCR) | 125 | 165 |
Experimental Protocols
Protocol 1: Generation of a this compound (4-HC) Resistant Medulloblastoma Cell Line
This protocol is adapted from studies that developed 4-HC resistant medulloblastoma cell lines.
Materials:
-
Medulloblastoma cell line of interest (e.g., Daoy, D283 Med)
-
Complete cell culture medium
-
This compound (4-HC)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial Seeding: Plate the parental medulloblastoma cells at a standard density in their recommended complete culture medium.
-
Determine Initial 4-HC Concentration: Perform a dose-response assay to determine the IC25 (the concentration that inhibits 25% of cell growth) of 4-HC for the parental cell line.
-
Initial Drug Exposure: Treat the cells with the determined IC25 of 4-HC for a defined period (e.g., 1-2 hours).
-
Recovery: Remove the 4-HC containing medium, wash the cells with PBS, and add fresh complete medium.
-
Expansion: Allow the surviving cells to proliferate and reach approximately 80% confluency.
-
Subsequent Rounds of Selection: Passage the cells and repeat the 4-HC exposure. Gradually increase the concentration of 4-HC in subsequent rounds as the cells show increased tolerance.
-
Monitoring Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and characterize highly resistant clones.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Visualizations
Caption: Troubleshooting workflow for identifying mechanisms of 4-HC resistance.
Caption: Metabolic pathway of 4-HC and points of detoxification.
References
- 1. Cyclophosphamide resistance in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Gene Expression Profiles of Medulloblastoma Cell Lines Resist...: Ingenta Connect [ingentaconnect.com]
- 3. Deoxyribonucleic acid crosslinking by this compound in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficacy of 4-hydroperoxycyclophosphamide treatment
Welcome to the technical support center for 4-hydroperoxycyclophosphamide (4-HC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with 4-HC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (4-HC)?
A1: 4-HC is a pre-activated form of cyclophosphamide. Its primary mechanism of action involves cross-linking DNA, which induces apoptosis (programmed cell death). Additionally, 4-HC can generate reactive oxygen species (ROS), leading to oxidative stress and activation of the mitochondrial death pathway.[1][2] This dual activity contributes to its potent antineoplastic and immunosuppressive effects.[3]
Q2: How should 4-HC be stored to ensure its stability?
A2: 4-HC is sensitive to temperature. For long-term storage, it is recommended to store it at -80°C, where it can be stable for at least two years.[4] For short-term storage, -20°C is suitable for up to one month.[1] It is crucial to note that aqueous stock solutions of 4-HC are not stable and should be freshly prepared for each experiment to ensure reliable and reproducible results.
Q3: What are the key factors that can influence the efficacy of 4-HC in cell culture experiments?
A3: Several factors can impact the effectiveness of 4-HC treatment:
-
Cellular Glutathione (B108866) (GSH) Levels: Higher intracellular GSH concentrations can protect cells from 4-HC-induced cytotoxicity by neutralizing reactive metabolites.
-
Buffer Composition: The conversion of 4-HC to its active metabolites can be influenced by the buffer system. For instance, phosphate (B84403) buffers can catalyze its conversion to phosphoramide (B1221513) mustard and acrolein.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to 4-HC, likely due to differences in metabolism, DNA repair capacity, and antioxidant levels.
-
Drug Concentration and Exposure Time: The cytotoxic effects of 4-HC are dose- and time-dependent.
Q4: Can 4-HC be used to study apoptosis?
A4: Yes, 4-HC is a potent inducer of apoptosis. It activates both intrinsic (mitochondrial) and potentially extrinsic apoptotic pathways. Its ability to generate ROS can lead to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | 1. 4-HC degradation: Improper storage or use of old aqueous solutions. 2. High cellular resistance: High intracellular glutathione (GSH) levels. 3. Sub-optimal drug concentration: The concentration used may be too low for the specific cell line. 4. Insufficient incubation time: The duration of treatment may not be long enough to induce cell death. | 1. Prepare fresh 4-HC solutions for each experiment. Ensure proper long-term storage at -80°C. 2. Measure baseline GSH levels in your cells. Consider pre-treating cells with a GSH synthesis inhibitor like buthionine sulfoximine (B86345) (BSO) to sensitize them to 4-HC. 3. Perform a dose-response experiment to determine the optimal IC50 value for your cell line. 4. Extend the incubation time (e.g., 24, 48, 72 hours) to allow for the cytotoxic effects to manifest. |
| High variability between replicate experiments | 1. Inconsistent 4-HC activity: Use of different batches or improperly stored 4-HC. 2. Inconsistent cell health or density: Variations in cell passage number, confluency, or viability at the time of treatment. 3. Pipetting errors: Inaccurate dispensing of 4-HC solution. | 1. Aliquot and store 4-HC from a single batch at -80°C. Prepare fresh dilutions for each experiment. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 3. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions if applicable. |
| Unexpected cell morphology changes not consistent with apoptosis | 1. Off-target effects: At very high concentrations, 4-HC may induce necrosis rather than apoptosis. 2. Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures. | 1. Titrate the 4-HC concentration to a range that primarily induces apoptosis. Use morphological and biochemical markers to distinguish between apoptosis and necrosis. 2. Regularly test your cell lines for mycoplasma contamination. Practice good aseptic technique. |
| Difficulty dissolving 4-HC powder | 1. Incorrect solvent: Using a solvent in which 4-HC has poor solubility. | 1. 4-HC is soluble in DMSO and slightly soluble in chloroform. For aqueous solutions, prepare a concentrated stock in DMSO first and then dilute it in your culture medium. |
Data Presentation
Table 1: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Experimental Considerations | References |
| Cellular Glutathione (GSH) | Higher levels decrease efficacy | Measure intracellular GSH. Consider using GSH inhibitors (e.g., BSO) to increase sensitivity. | |
| Buffer Composition | Phosphate buffers can catalyze the conversion to active metabolites. | Use a consistent and appropriate buffer system for your experiments. Tris buffer shows slower conversion. | |
| pH | The rate of conversion to active metabolites is pH-dependent. | Maintain a stable pH in your cell culture medium. | |
| Temperature | Higher temperatures can accelerate degradation in solution. | Prepare solutions fresh and keep them on ice. Store stock solutions at -80°C. |
Table 2: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| Human Rhabdomyosarcoma Cell Lines (average of four) | Rhabdomyosarcoma | ~340 (100 µg/mL) | In vitro treatment for an unspecified duration | |
| Human T-lymphocytes (inhibition of proliferation) | N/A | > 20 - 40 (> 6-12 µg/mL) | Mitogen/alloantigen stimulation | |
| Human B-lymphocytes (inhibition of IgG synthesis) | N/A | < 10 (< 3 µg/mL) | PWM-induced synthesis | |
| COV434 | Human Granulosa Cell Tumor | Dose-dependent increase in apoptosis at 1 and 10 µM | 12-hour treatment | |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | More sensitive than ML-1 cells | 24 and 48-hour treatment | |
| ML-1 | Human Myeloblastic Leukemia | Less sensitive than MOLT-4 cells | 24 and 48-hour treatment |
Note: IC50 values can vary significantly between different studies due to variations in cell lines, assay methods, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
4-HC Preparation: Prepare a stock solution of 4-HC in DMSO. Immediately before use, dilute the stock solution to the desired concentrations in a complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of 4-HC. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 4-HC for the chosen duration.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
References
- 1. Cardiac cell toxicity induced by this compound is modulated by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of tumour sensitivity to this compound by a glutathione-targeted assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 4-Hydroperoxycyclophosphamide (4-HC) Toxicity to Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of 4-hydroperoxycyclophosphamide (4-HC) to normal cells during in vitro experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-HC toxicity in normal cells?
A1: The toxicity of 4-HC in normal cells is multifactorial, primarily driven by two interconnected mechanisms:
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Alkylation and DNA Damage: 4-HC is an active metabolite of cyclophosphamide (B585) that acts as an alkylating agent. It forms cross-links within and between DNA strands, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
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Oxidative Stress: The metabolism of 4-HC generates reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2][3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contributes significantly to apoptosis.[2]
Q2: How does Aldehyde Dehydrogenase (ALDH) activity influence 4-HC toxicity?
A2: Aldehyde dehydrogenase (ALDH) is a key enzyme in the detoxification of 4-HC. ALDH metabolizes the intermediate aldophosphamide (B1666838) to the non-toxic carboxyphosphamide. High levels of ALDH activity in cells, including normal hematopoietic progenitor cells, confer resistance to 4-HC's cytotoxic effects. Conversely, inhibition of ALDH increases cellular sensitivity to 4-HC.
Q3: Can co-treatment with other agents protect normal cells from 4-HC?
A3: Yes, several agents have been shown to mitigate 4-HC toxicity to normal cells:
-
Antioxidants: Given that 4-HC induces oxidative stress, antioxidants can be effective protective agents. N-acetyl-L-cysteine (NAC) has been shown to substantially inhibit apoptosis induced by 4-HC. Grape seed proanthocyanidin (B93508) extract (GSPE) has also demonstrated a protective effect on normal epithelial cells by upregulating the anti-apoptotic protein Bcl-2.
-
Cytokines: Pre-incubation with cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) can protect hematopoietic progenitor cells from 4-HC, partly by upregulating ALDH.
Q4: What is the role of glutathione (B108866) (GSH) in modulating 4-HC toxicity?
A4: Glutathione (GSH) is a crucial intracellular antioxidant that plays a role in detoxifying 4-HC. Depletion of GSH has been shown to potentiate the apoptotic effects of 4-HC. However, the interaction is complex, as GSH can also stabilize the 4-HC metabolite, 4-hydroxycyclophosphamide (B600793) (4-OH-CP), thereby reducing the formation of the ultimate toxic species, phosphoramide (B1221513) mustard.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 4-HC.
Issue 1: High variability in cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health | Standardize cell culture conditions, including passage number, seeding density, and media components. Regularly check for mycoplasma contamination. | Increased reproducibility of results. |
| 4-HC Degradation | 4-HC is unstable in aqueous solutions. Prepare fresh stock solutions for each experiment and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution. | More consistent compound activity. |
| Assay Variability | Ensure the chosen viability assay is robust and has a low coefficient of variation. Optimize assay parameters such as incubation times and reagent concentrations. | Reliable and repeatable assay performance. |
Issue 2: Excessive toxicity to normal control cells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal 4-HC Concentration | Perform a detailed dose-response curve to determine the optimal concentration range that induces toxicity in the target cancer cells while minimizing effects on normal cells. | Identification of a therapeutic window. |
| Prolonged Exposure Time | Optimize the incubation time with 4-HC. Shorter exposure times may be sufficient to affect cancer cells while sparing normal cells to a greater extent. | Reduced off-target toxicity in normal cells. |
| Solvent Toxicity | Run a vehicle control with the solvent (e.g., DMSO) at the same concentrations used for 4-HC to ensure it is not contributing to cell death. | Accurate assessment of 4-HC-specific toxicity. |
| Oxidative Stress | Co-treat with an antioxidant such as N-acetyl-L-cysteine (NAC) to mitigate ROS-induced damage. | Increased viability of normal cells. |
Data Presentation
Table 1: Effect of Protective Agents on 4-HC Toxicity in Normal Cells
| Protective Agent | Cell Type | 4-HC Concentration | Protective Effect | Reference |
| Grape Seed Proanthocyanidin Extract (GSPE) | Chang epithelial cells (non-malignant) | 1 µg/ml | Decreased growth inhibition and apoptosis. | |
| N-acetyl-L-cysteine (NAC) | Jurkat, CTL, and primary leukemic T cells | 1 or 3 µg/mL | Substantially inhibited apoptosis and mitochondrial membrane potential loss. | |
| Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) | Human bone marrow cells | Not specified | Protection of early progenitor cells from 4-HC toxicity. |
Experimental Protocols
Protocol 1: Co-treatment with an Antioxidant to Reduce 4-HC Toxicity
This protocol describes a general workflow for assessing the protective effects of an antioxidant, such as N-acetyl-L-cysteine (NAC), against 4-HC-induced cytotoxicity in a normal cell line.
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Antioxidant:
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Prepare a stock solution of NAC in sterile PBS or culture medium.
-
On the day of the experiment, prepare serial dilutions of NAC in the culture medium.
-
Remove the old medium from the cells and add the NAC dilutions. Include a control group with medium only.
-
Incubate the cells with NAC for 1-2 hours.
-
-
4-HC Treatment:
-
Prepare a fresh stock solution of 4-HC.
-
Prepare dilutions of 4-HC in culture medium (with and without the corresponding NAC concentrations).
-
Add the 4-HC solutions to the appropriate wells. Include control wells with NAC alone and untreated cells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assay:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
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Measure the absorbance or luminescence according to the assay protocol.
-
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Data Analysis:
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Normalize the results to the untreated control group.
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Compare the viability of cells treated with 4-HC alone to those co-treated with NAC to determine the protective effect.
-
Protocol 2: Determining ALDH Activity in Response to Protective Agents
This protocol provides a method to assess whether a protective agent upregulates ALDH activity.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with the protective agent (e.g., IL-1β and TNF-α) for the desired time (e.g., 20 hours). Include an untreated control group.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer to extract cytosolic proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
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ALDH Activity Assay:
-
Use a commercially available ALDH activity assay kit or a spectrophotometric method.
-
The assay typically measures the reduction of NAD(P)+ to NAD(P)H in the presence of a specific aldehyde substrate.
-
Follow the manufacturer's instructions for the assay kit.
-
-
Data Analysis:
-
Calculate the ALDH activity and normalize it to the total protein concentration.
-
Compare the ALDH activity in the treated cells to the untreated control cells.
-
Visualizations
Caption: Signaling pathways of 4-HC induced toxicity and detoxification in normal cells.
Caption: Experimental workflow for evaluating agents that protect against 4-HC toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
4-hydroperoxycyclophosphamide solution preparation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of 4-hydroperoxycyclophosphamide (4-HPCP) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HPCP)?
A1: this compound is a preactivated, synthetic derivative and a key active metabolite of the prodrug cyclophosphamide (B585).[1][2][3] In research settings, it is often used as a direct-acting form of cyclophosphamide to study its cytotoxic and immunosuppressive effects.[1][2]
Q2: What is the mechanism of action of 4-HPCP?
A2: 4-HPCP acts as a DNA alkylating agent. It crosslinks DNA, which induces apoptosis (programmed cell death). This process can be independent of death receptor activation and involves the activation of mitochondrial death pathways through the production of reactive oxygen species (ROS).
Q3: What are the primary decomposition products of 4-HPCP?
A3: In aqueous solutions, 4-HPCP is in equilibrium with its tautomer, aldophosphamide. This equilibrium mixture can then decompose to form phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is the primary DNA-alkylating metabolite responsible for the therapeutic effects, while acrolein is a toxic byproduct.
Q4: What are the general safety precautions for handling 4-HPCP?
A4: 4-HPCP is a cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. It is also described as hygroscopic and temperature-sensitive.
Solution Preparation and Storage
Proper preparation and storage of 4-HPCP solutions are critical due to the compound's inherent instability in solution. It is highly recommended to prepare solutions fresh for each experiment.
Experimental Workflow for Solution Preparation
References
Technical Support Center: 4-Hydroperoxycyclophosphamide (4-HC) Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroperoxycyclophosphamide (4-HC) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and how does it work?
A1: this compound (4-HC) is a pre-activated, synthetic derivative of the alkylating agent cyclophosphamide (B585). Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects. In aqueous solutions, it spontaneously converts to 4-hydroxycyclophosphamide, which then breaks down into the active alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[1] Phosphoramide mustard cross-links DNA, leading to the inhibition of DNA replication and apoptosis (programmed cell death).[2] 4-HC is known to induce apoptosis through the production of reactive oxygen species (ROS) and activation of mitochondrial death pathways.[3]
Q2: What are the primary mechanisms of cellular resistance to 4-HC?
A2: The two primary mechanisms of cellular resistance to 4-HC are:
-
Elevated Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes can detoxify aldophosphamide, an intermediate in the breakdown of 4-HC, preventing the formation of the cytotoxic phosphoramide mustard.[4][5]
-
Increased Glutathione (B108866) (GSH) Levels: Glutathione can conjugate with and neutralize the active metabolites of 4-HC, reducing their ability to cause DNA damage.
Q3: What are the common side effects of 4-HC observed in preclinical animal models?
A3: Based on the known toxicities of its parent compound, cyclophosphamide, the most anticipated and significant side effects in animal models include:
-
Myelosuppression: A decrease in the production of blood cells in the bone marrow, leading to neutropenia, anemia, and thrombocytopenia.
-
Hemorrhagic Cystitis: Inflammation and bleeding of the bladder lining, primarily caused by the metabolite acrolein.
-
Hepatotoxicity: Liver damage has been reported with some activated cyclophosphamide derivatives, particularly with intraperitoneal administration.
Troubleshooting Guides
In Vitro Assay Variability
Problem: I am observing inconsistent results (e.g., variable IC50 values) in my in vitro cytotoxicity assays with 4-HC.
| Potential Cause | Troubleshooting Steps |
| Instability of 4-HC in aqueous solution. | 4-HC is unstable in aqueous media. Always prepare fresh working solutions immediately before each experiment. Avoid storing 4-HC in aqueous buffers. |
| Variability in cell density. | Ensure consistent cell seeding density across all wells and experiments, as this can influence drug efficacy. |
| Presence of inactivating enzymes in serum or cells. | Fetal bovine serum (FBS) and certain cell types (e.g., hematopoietic cells) can contain enzymes like aldehyde dehydrogenase (ALDH) that inactivate 4-HC. Consider reducing the serum concentration during the drug incubation period or using serum-free media if your cell line allows. |
| Precipitation of 4-HC. | When diluting from a high-concentration stock (e.g., in DMSO), ensure rapid and thorough mixing to prevent precipitation in the aqueous culture medium. |
In Vivo Model Inconsistency
Problem: The antitumor efficacy of 4-HC is inconsistent in my xenograft model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal drug formulation or administration. | Ensure the 4-HC formulation is homogenous before each injection. Standardize the injection technique (e.g., intravenous, intraperitoneal) and volume for all animals to minimize dosing variability. |
| Variability in tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size. |
| Incorrect animal model selection. | The chosen xenograft model may have high intrinsic resistance to 4-HC (e.g., high ALDH or GSH levels). Screen cell lines for sensitivity in vitro before establishing in vivo models. |
| Animal health issues. | Monitor animal health closely and exclude any animals showing signs of illness unrelated to the tumor or treatment, as this can affect drug metabolism and response. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of 4-HC on Human Immune Cells in vitro
| Cell Function | Effective Inhibitory Concentration | Reference |
| B-cell IgG Synthesis | < 3 µg/mL | |
| T-cell & NK Cell Cytotoxicity | 3-6 µg/mL | |
| T-cell Proliferation | > 6-12 µg/mL |
Table 2: Cytotoxicity of 4-HC in Glioblastoma and Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| GL261 (Glioblastoma) | 24 hours | ~40 µM | |
| 4T1 (Breast Cancer) | 24 hours | ~20 µM |
Experimental Protocols
Protocol 1: Quantification of Glutathione (GSH)
This protocol is adapted from commercially available colorimetric assay kits and is used to measure the total glutathione levels in cell lysates, a key factor in 4-HC resistance.
1. Sample Preparation (Cell Lysate): a. Collect cells by centrifugation (e.g., 200 x g for 10 minutes at 4°C). b. Wash the cell pellet with cold PBS. c. Lyse the cells using a suitable method (e.g., freeze-thaw cycles in 10 mM HCl). d. Add 5-sulfosalicylic acid (SSA) to a final concentration of 1% to deproteinize the sample. e. Centrifuge at 8,000-12,000 x g for 10-15 minutes at 4°C. f. Collect the supernatant for the assay.
2. Assay Procedure (96-well plate format): a. Prepare GSH standards of known concentrations. b. Add samples and standards to the wells of a 96-well plate. c. Prepare a reaction mixture containing:
- Assay Buffer
- Glutathione Reductase
- NADPH
- DTNB (Ellman's reagent) d. Add the reaction mixture to all wells. e. Incubate at room temperature, protected from light. f. Measure the absorbance at 405-415 nm using a microplate reader. The rate of color change is proportional to the total glutathione concentration.
Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is based on the ALDEFLUOR™ assay system, which identifies and quantifies the cell population with high ALDH activity via flow cytometry.
1. Cell Preparation: a. Harvest cells and prepare a single-cell suspension. b. Resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
2. Staining Procedure: a. For each sample, prepare a "Test" tube and a "Control" tube. b. Add the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) to the "Test" tube. c. Immediately add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "Control" tube. This serves as a negative control for background fluorescence. d. Mix the contents of both tubes. e. Incubate for 30-60 minutes at 37°C, protected from light.
3. Flow Cytometry Analysis: a. Centrifuge the cells and resuspend them in fresh assay buffer. b. Analyze the samples on a flow cytometer. c. The ALDH-positive (ALDHbright) population is identified as the group of cells in the "Test" sample that show higher fluorescence compared to the DEAB-treated "Control" sample.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of 4-HC induced cytotoxicity.
Caption: General workflow for preclinical in vivo studies.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 2. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 3. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
Technical Support Center: 4-Hydroperoxycyclophosphamide (4-HC)-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroperoxycyclophosphamide (4-HC)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and why is it used in in vitro assays?
This compound (4-HC) is a pre-activated derivative of the anticancer drug cyclophosphamide (B585).[1] Unlike its parent compound, 4-HC does not require metabolic activation by liver enzymes to exert its cytotoxic effects.[2][3] This property makes it ideal for in vitro studies, as it spontaneously converts to the active metabolites 4-hydroxycyclophosphamide (B600793) and aldophosphamide (B1666838) in aqueous solutions, which then generate the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and acrolein.[1][2] This allows for the direct investigation of the cytotoxic and mechanistic effects of cyclophosphamide on cultured cells.
Q2: How should 4-HC be stored and handled?
4-HC is not a very stable molecule. For long-term storage, it should be kept at -20°C. Aqueous stock solutions are not stable and it is highly recommended to prepare them freshly before each experiment. When preparing a stock solution, it is often dissolved in a solvent like DMSO before further dilution in culture medium. It is crucial to minimize the time the compound spends at room temperature.
Q3: What are the main mechanisms of action of 4-HC in vitro?
The primary mechanism of action of 4-HC is through its metabolite, phosphoramide mustard, which is a potent DNA alkylating agent. It forms interstrand and intrastrand DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). Additionally, 4-HC can induce oxidative stress through the generation of reactive oxygen species (ROS), which can also contribute to its cytotoxic effects. Some studies have shown that 4-HC can induce both apoptosis and necrosis, depending on the cell type and the concentration of the drug.
Q4: What are common applications of 4-HC in research?
4-HC is widely used in various in vitro assays, including:
-
Cytotoxicity and drug sensitivity assays: To determine the sensitivity of cancer cells to cyclophosphamide.
-
ALDEFLUOR™ assay: As a selection agent to identify and isolate cell populations with high aldehyde dehydrogenase (ALDH) activity, which is a characteristic of some stem and cancer stem cells.
-
Bone marrow purging: In preclinical models to eliminate tumor cells from autologous bone marrow grafts before transplantation.
-
Mechanistic studies: To investigate the cellular and molecular pathways involved in cyclophosphamide-induced cell death.
Troubleshooting Guide
This guide addresses common issues encountered during 4-HC-based assays in a question-and-answer format.
Issue 1: Higher than Expected Cell Viability (Low Cytotoxicity)
-
Q: My cells are showing unexpected resistance to 4-HC treatment. What could be the cause?
-
A1: Inactive 4-HC: 4-HC is unstable in aqueous solutions. Ensure that the 4-HC stock solution was freshly prepared and that the solid compound has been stored correctly at -20°C.
-
A2: High Cell Density: A high concentration of cells can decrease the effective concentration of 4-HC per cell, leading to reduced cytotoxicity. It is recommended to optimize the cell seeding density for your specific cell line.
-
A3: Presence of Red Blood Cells (RBCs): If working with primary samples that contain RBCs, be aware that they can inhibit 4-HC activity due to their aldehyde dehydrogenase content.
-
A4: Intrinsic Cell Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as high levels of aldehyde dehydrogenase (ALDH), which can detoxify the active metabolites of 4-HC.
-
Issue 2: High Variability Between Replicates
-
Q: I am observing significant variability in cell viability between my replicate wells. What are the potential sources of this inconsistency?
-
A1: Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells, media, or 4-HC can lead to significant variations. Ensure your pipettes are calibrated and use consistent technique.
-
A2: Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, consider not using the outer wells of the plate or ensuring proper humidification in the incubator.
-
A3: Uneven Cell Seeding: A non-homogenous cell suspension will result in different numbers of cells being seeded in each well. Ensure you have a single-cell suspension and mix thoroughly before plating.
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A4: Temperature Gradients: Temperature variations across the plate during incubation can affect cell growth and drug activity. Ensure the incubator provides uniform temperature distribution.
-
Issue 3: Issues with the ALDEFLUOR™ Assay
-
Q: I am having trouble resolving the ALDH-bright and ALDH-low populations in my ALDEFLUOR™ assay.
-
A1: Suboptimal DEAB Concentration: The concentration of the ALDH inhibitor, DEAB, may need to be optimized for your specific cell type. For cells with very high ALDH activity, you may need to increase the DEAB concentration.
-
A2: Inappropriate Incubation Time: The optimal incubation time for the ALDEFLUOR™ reagent can vary between cell types. Test a range of incubation times (e.g., 30 to 60 minutes) to find the optimal window for your cells.
-
A3: Incorrect Cell Concentration: The cell concentration can affect the resolution of the ALDH-bright population. It is recommended to test a range of cell concentrations to determine the optimal density for your assay.
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A4: Efflux of the Fluorescent Product: Some cells may actively pump out the fluorescent product. The ALDEFLUOR™ assay buffer contains an efflux inhibitor, but keeping the cells on ice after staining can further prevent this.
-
Experimental Protocols
General Cytotoxicity Assay using 4-HC
This protocol provides a general workflow for assessing the cytotoxicity of 4-HC on a cancer cell line using a colorimetric assay like MTT or XTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-HC)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
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96-well plates
-
MTT or XTT reagent
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Solubilization solution (e.g., DMSO or SDS)
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a fresh stock solution of 4-HC in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the 4-HC stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-HC. Include a vehicle control (medium with the same percentage of DMSO as the highest 4-HC concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the 4-HC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
ALDEFLUOR™ Assay Protocol
This protocol outlines the general steps for identifying cells with high ALDH activity using the ALDEFLUOR™ kit. Refer to the manufacturer's instructions for specific details.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent, DEAB, and assay buffer)
-
Single-cell suspension of your cells of interest
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Activate the ALDEFLUOR™ reagent according to the kit's instructions. This typically involves dissolving the dry reagent in DMSO and then adding HCl.
-
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor, DEAB.
-
-
Incubation:
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
-
Washing and Analysis:
-
Centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. Use the "control" sample to set the gate for the ALDH-bright population.
-
Quantitative Data Summary
Table 1: Recommended 4-HC Concentrations for Different Cell Lines
| Cell Line | Cell Type | 4-HC Concentration Range | Incubation Time | Reference |
| MOLT-4 | Human T-cell acute lymphoblastic leukemia | 0.5 - 2.5 µg/mL | 24 - 48 hours | |
| ML-1 | Human acute myeloblastic leukemia | 1 - 10 µg/mL | 24 - 48 hours | |
| Jurkat | Human T-cell leukemia | 1 - 3 µg/mL | 24 - 72 hours | |
| COV434 | Human granulosa cell line | Dose-dependent studies often start from low µM ranges | Not specified | |
| Embryonic Murine Limbs | Primary tissue | 0.3 - 3.0 µg/mL | 6 days |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Visualizations
Cyclophosphamide Metabolic Pathway
Caption: Metabolic activation of cyclophosphamide to its active and toxic metabolites.
General Experimental Workflow for 4-HC Cytotoxicity Assay
Caption: A typical workflow for determining the cytotoxicity of 4-HC in vitro.
References
Validation & Comparative
A Head-to-Head Battle: 4-Hydroperoxycyclophosphamide versus Cyclophosphamide in Cancer Therapy
A detailed comparison for researchers and drug development professionals on the efficacy of 4-hydroperoxycyclophosphamide (4-HC) and its parent compound, cyclophosphamide (B585) (CPA), revealing key differences in potency and metabolic activation that hold significant implications for cancer treatment strategies.
This guide provides an objective comparison of the anti-tumor efficacy of this compound (4-HC) and cyclophosphamide (CPA). 4-HC is a pre-activated synthetic derivative of CPA, meaning it does not require metabolic activation by liver enzymes to exert its cytotoxic effects. This fundamental difference underpins the observed variations in their anti-cancer activity, as detailed in preclinical studies.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data from a pivotal preclinical study comparing the efficacy of 4-HC and CPA in rodent models of mammary carcinoma.
| Parameter | This compound (4-HC) | Cyclophosphamide (CPA) | Animal Model | Tumor Type | Citation |
| Tumor Growth Delay | 11.5 days | 10.4 days | Mice | EMT-6 Mammary Carcinoma | [1] |
| Dosage | 90 mg/kg (Days 7, 9, 11) | 150 mg/kg (Days 7, 9, 11) | |||
| Tumor Growth Delay | 14.5 days | 8.9 days | Rats | 13762 Mammary Carcinoma | [1] |
| Dosage | 90 mg/kg (Days 8, 10, 12) | 100 mg/kg (Days 8, 10, 12) | |||
| Pharmacokinetics | Three-fold higher blood concentration of 4-hydroxycyclophosphamide (B600793) at 15 min post-injection | Lower blood concentration of 4-hydroxycyclophosphamide | Rats | 13762 Mammary Carcinoma | [1] |
| Dosage | 90 mg/kg | 100 mg/kg |
Experimental Protocols
In Vivo Tumor Growth Delay Assay
A detailed methodology for the in vivo tumor growth delay experiments is outlined below, based on the comparative study.
1. Animal Models and Tumor Cell Lines:
-
Mouse Model: BALB/c mice are used for the EMT-6 mammary carcinoma model.
-
Rat Model: Fischer 344 rats are used for the 13762 mammary adenocarcinoma model.
2. Tumor Implantation:
-
EMT-6 tumor cells are implanted subcutaneously into the flank of BALB/c mice.
-
13762 tumor cells are implanted subcutaneously into the mammary fat pads of female Fischer 344 rats.
-
Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³) before the initiation of treatment.
3. Drug Preparation and Administration:
-
Cyclophosphamide (CPA): Dissolved in sterile saline for injection.
-
This compound (4-HC): Due to its instability in aqueous solutions, it is freshly prepared before each injection. It is typically dissolved in a suitable sterile solvent.
-
Both drugs are administered intraperitoneally (i.p.) according to the schedules specified in the data table.
4. Tumor Measurement and Growth Delay Calculation:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Tumor growth delay is determined as the difference in the time it takes for the tumors in the treated group to reach a predetermined endpoint volume (e.g., 1000 mm³) compared to the control group.
Pharmacokinetic Analysis
The following protocol describes the methodology for assessing the pharmacokinetic profiles of 4-HC and CPA.
1. Animal Model and Dosing:
-
Female Fischer 344 rats bearing 13762 mammary tumors are used.
-
A single dose of either 4-HC (90 mg/kg) or CPA (100 mg/kg) is administered via i.p. injection.
2. Blood Sample Collection:
-
Blood samples are collected at various time points post-injection (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours, etc.) via a suitable method, such as tail vein or cardiac puncture.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
3. Sample Processing and Analyte Stabilization:
-
Plasma is separated by centrifugation.
-
Due to the instability of 4-hydroxycyclophosphamide, a derivatizing agent such as semicarbazide (B1199961) is immediately added to the plasma to form a stable derivative.
4. Quantification of 4-Hydroxycyclophosphamide:
-
The concentration of the stable 4-hydroxycyclophosphamide derivative in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
A standard curve is generated using known concentrations of the analyte to ensure accurate quantification.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic activation of cyclophosphamide and a simplified experimental workflow for comparing the in vivo efficacy of CPA and 4-HC.
References
4-Hydroperoxycyclophosphamide: A Validated Pre-activated Analog of Cyclophosphamide for Research and Drug Development
A comprehensive comparison of 4-hydroperoxycyclophosphamide with its parent compound, cyclophosphamide (B585), and other analogs, providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental evidence.
This compound (4-HC) has been established as a crucial tool in cancer research and drug development, serving as a pre-activated analog of the widely used chemotherapeutic agent cyclophosphamide (CP). Unlike its parent drug, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This key difference allows for direct in vitro applications and provides a more consistent and predictable pharmacodynamic profile in certain experimental settings. This guide offers a detailed comparison of 4-HC with cyclophosphamide and other analogs, supported by experimental data, to validate its use and inform future research.
Mechanism of Action: Bypassing Hepatic Activation
Cyclophosphamide is a prodrug that remains inactive until it is metabolized in the liver.[1][2][3] The activation process begins with the hydroxylation of CP by cytochrome P450 enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793) (4-OHCP).[1][4] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then spontaneously decomposes into the two active cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic effects of CP, forming DNA cross-links that trigger apoptosis and inhibit cell proliferation.
This compound is a synthetic derivative of CP that is already in an activated state. In aqueous solutions, 4-HC spontaneously converts to 4-hydroxycyclophosphamide, thus bypassing the need for hepatic enzyme activation. This property makes 4-HC an ideal compound for in vitro studies where liver microsomes are not present.
Comparative In Vitro Cytotoxicity
The direct cytotoxic effects of 4-HC have been compared to other cyclophosphamide analogs in various cancer cell lines. One study compared the in vitro antileukemic activity of 4-hydroperoxyifosfamide (B1203742) (4-OOH-IF) and 4-HC in human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cells. The results showed that 4-HC was more cytotoxic than 4-OOH-IF in these cell lines. Specifically, MOLT-4 cells were found to be more sensitive to both compounds than ML-1 cells.
| Cell Line | Compound | IC50 (µM) | Reference |
| MOLT-4 | This compound | Data not explicitly provided in abstracts | |
| ML-1 | This compound | Data not explicitly provided in abstracts | |
| MOLT-4 | 4-Hydroperoxyifosfamide | Data not explicitly provided in abstracts | |
| ML-1 | 4-Hydroperoxyifosfamide | Data not explicitly provided in abstracts |
Note: While the referenced studies demonstrate a clear difference in cytotoxicity, specific IC50 values were not available in the abstracts. Further review of the full-text articles would be necessary to populate this table with precise quantitative data.
Comparative In Vivo Antitumor Efficacy
In vivo studies have further validated the potency of 4-HC as an antitumor agent. A study in mice with EMT-6 mammary carcinoma and rats with 13762 mammary carcinoma compared the systemic administration of 4-HC with cyclophosphamide and ifosfamide (B1674421). 4-HC demonstrated greater potency in killing tumor cells compared to both CP and ifosfamide in the EMT-6 tumor model. Importantly, there were no significant differences in bone marrow toxicity among the three compounds.
| Animal Model | Tumor Model | Compound | Dose and Schedule | Tumor Growth Delay (days) |
| Mice | EMT-6 Mammary Carcinoma | This compound | 90 mg/kg on days 7, 9, 11 | 11.5 |
| Mice | EMT-6 Mammary Carcinoma | Cyclophosphamide | 150 mg/kg on days 7, 9, 11 | 10.4 |
| Mice | EMT-6 Mammary Carcinoma | Ifosfamide | 150 mg/kg on days 7, 9, 11 | 7.1 |
| Rats | 13762 Mammary Carcinoma | This compound | 90 mg/kg on days 8, 10, 12 | 14.5 |
| Rats | 13762 Mammary Carcinoma | Cyclophosphamide | 100 mg/kg on days 8, 10, 12 | 8.9 |
Pharmacokinetic analysis in rats revealed that the administration of 90 mg/kg of 4-HC resulted in three-fold higher blood concentrations of 4-hydroxycyclophosphamide compared to a 100 mg/kg dose of cyclophosphamide 15 minutes after injection.
Experimental Protocols
In Vitro Cytotoxicity Assay (Flow Cytometry)
The following is a generalized protocol based on the methodologies suggested in the comparative study of 4-OOH-IF and 4-OOH-CP.
-
Cell Culture: Human acute lymphoblastic leukemia MOLT-4 and human acute myeloblastic leukemia ML-1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or other analogs for specified time periods (e.g., 24, 48, 72 hours).
-
Cell Viability and Apoptosis Staining:
-
For viability, cells are stained with fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI). FDA stains viable cells green, while PI stains non-viable cells red.
-
For apoptosis, cells are stained with fluorescein-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.
-
-
Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentages of viable, apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cell death is calculated for each drug concentration, and IC50 values are determined.
In Vivo Antitumor Efficacy Study
The following is a generalized protocol based on the in vivo comparative study.
-
Animal Models: Female BALB/c mice are used for the EMT-6 mammary carcinoma model, and female Fischer 344 rats are used for the 13762 mammary carcinoma model.
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the animals.
-
Drug Administration: When tumors reach a palpable size, animals are randomized into treatment groups. This compound, cyclophosphamide, or ifosfamide are administered systemically (e.g., intraperitoneally) according to the specified dosing schedule.
-
Tumor Growth Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.
-
Endpoint: The primary endpoint is tumor growth delay, which is the difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Bone marrow toxicity can be assessed by analyzing blood cell counts.
Conclusion
This compound is a validated and potent pre-activated analog of cyclophosphamide. Its ability to bypass hepatic activation makes it an invaluable tool for in vitro studies, providing a direct measure of the cytotoxic potential of the activated form of cyclophosphamide. In vivo studies have confirmed its superior or comparable antitumor efficacy to cyclophosphamide and other analogs, with a similar toxicity profile. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to incorporate this compound into their studies to further explore the mechanisms of oxazaphosphorine drugs and to develop novel anticancer therapies.
References
A Comparative Guide to the In Vivo and In Vitro Activity of 4-Hydroperoxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro activity of 4-hydroperoxycyclophosphamide (4-HC), a pre-activated derivative of the widely used anticancer agent cyclophosphamide (B585). By summarizing key experimental data, detailing methodologies, and visualizing the underlying signaling pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction
Cyclophosphamide (CP) is a cornerstone of many chemotherapy regimens, but its bioactivation requires hepatic cytochrome P450 enzymes. This metabolic requirement renders it inactive in standard in vitro cell cultures. This compound (4-HC) is a synthetic derivative of CP that spontaneously hydrolyzes in aqueous solutions to form 4-hydroxycyclophosphamide, the primary active metabolite of CP. This intrinsic activity makes 4-HC an invaluable tool for in vitro studies, allowing for the direct investigation of cyclophosphamide's cytotoxic effects on cancer cells. This guide explores the nuances of 4-HC's activity in both laboratory and living systems.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic and antitumor efficacy of this compound in various experimental settings.
Table 1: In Vitro Cytotoxicity of this compound (4-HC)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| U87 | Glioblastoma | 15.67 ± 0.58 | 24 | [1] |
| T98 | Glioblastoma | 19.92 ± 1.0 | 24 | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | More sensitive than ML-1 | Not Specified | |
| ML-1 | Acute Myeloblastic Leukemia | Less sensitive than MOLT-4 | Not Specified | |
| COV434 | Granulosa Cell Tumor | Dose-dependent apoptosis at 1-50 µM | 12-24 | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound (4-HC)
| Animal Model | Tumor Model | Treatment Schedule | Outcome | Citation |
| Mice | EMT-6 Mammary Carcinoma | 90 mg/kg on days 7, 9, 11 | 11.5 days tumor growth delay | |
| Rats | 13762 Mammary Carcinoma | 90 mg/kg on days 8, 10, 12 | 14.5 days tumor growth delay | |
| Guinea Pig | Contact Sensitivity Model | >50 µg daily for 4 days (local) | Potentiation of contact sensitization |
Key Differences: In Vivo vs. In Vitro Activity
The primary distinction between the in vivo and in vitro application of cyclophosphamide chemotherapy lies in the method of drug activation. In vivo, the parent drug, cyclophosphamide, is administered and subsequently metabolized by the liver to its active form. In contrast, in vitro studies utilize the pre-activated 4-HC to bypass the need for hepatic activation and directly assess its cytotoxic effects on cultured cells.[3]
This fundamental difference has significant implications for experimental design and data interpretation. While in vitro assays provide a controlled environment to dissect the molecular mechanisms of drug action at the cellular level, they do not fully recapitulate the complex pharmacokinetics and pharmacodynamics that occur within a living organism. Factors such as drug distribution, metabolism, and excretion, as well as interactions with the tumor microenvironment and the immune system, all play a crucial role in the overall in vivo efficacy of the drug.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (4-HC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 4-HC in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound (4-HC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of 4-HC for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Signaling Pathways of 4-HC-Induced Apoptosis
This compound induces apoptosis through a multifaceted signaling network that involves both caspase-dependent and -independent pathways, often initiated by oxidative stress and DNA damage.
Caption: Signaling pathways of 4-HC-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for in vitro cytotoxicity.
Conclusion
This compound serves as an indispensable tool for the in vitro investigation of cyclophosphamide's anticancer activity. While in vitro studies provide crucial insights into the molecular mechanisms of action, including the induction of apoptosis through complex signaling pathways, in vivo experiments are essential for evaluating the therapeutic efficacy in a more physiologically relevant context. This guide highlights the importance of integrating data from both experimental systems to gain a comprehensive understanding of 4-HC's activity and to inform the development of more effective cancer therapies.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of p53 and cell death by apoptosis and necrosis in this compound-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance in 4-Hydroperoxycyclophosphamide Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-hydroperoxycyclophosphamide (4-HC), an active metabolite of cyclophosphamide, with other cytotoxic agents in the context of drug resistance. The information presented herein is supported by experimental data from various studies to aid in understanding the multifaceted nature of 4-HC resistance and its implications for cross-resistance to other chemotherapeutic drugs.
Mechanisms of Resistance to this compound
Resistance to 4-HC is a significant clinical challenge and has been attributed to several cellular mechanisms. The primary mechanisms identified in preclinical studies include:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, detoxify the active metabolites of cyclophosphamide, such as aldophosphamide, by oxidizing them into inactive carboxylates.[1] Overexpression of ALDH is a common mechanism of resistance to 4-HC.[1]
-
Elevated Glutathione (B108866) (GSH) Levels: Glutathione, a key intracellular antioxidant, can directly conjugate with and detoxify the alkylating metabolites of 4-HC.[2] Increased levels of GSH and the activity of glutathione S-transferases (GSTs) contribute to cellular resistance.[2]
-
Enhanced DNA Repair Capacity: As an alkylating agent, 4-HC induces DNA interstrand cross-links (ICLs), which are highly cytotoxic.[3] Cancer cells with enhanced DNA repair mechanisms, such as increased nucleotide excision repair (NER) or homologous recombination (HR) pathway activity, can more efficiently remove these adducts, leading to resistance.
Comparative Cytotoxicity of this compound
The following tables summarize the in vitro cytotoxicity of 4-HC and other anticancer agents in sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency. A higher IC50 value in a resistant cell line compared to its sensitive parental line indicates the degree of resistance.
| Cell Line | 4-HC IC50 (µM) | Reference |
| Medulloblastoma | ||
| Daoy (sensitive) | ~5-10 | |
| Daoy-CR5P (cisplatin-resistant) | Not specified, but cross-resistant | |
| Leukemia | ||
| L1210 (sensitive) | Data not consistently reported in µM | |
| L1210/CPA (cyclophosphamide-resistant) | Significantly higher than sensitive | |
| Ovarian Cancer | ||
| A2780 (sensitive) | Not specified | |
| A2780DR (doxorubicin-resistant) | Not specified |
Table 1: IC50 Values of 4-HC in Sensitive and Resistant Cell Lines.
| Cell Line | Drug | IC50 (µM) in Sensitive Line | IC50 (µM) in Resistant Line | Fold Resistance | Reference |
| Medulloblastoma | |||||
| Daoy | Cisplatin | 4.5 | 7.4 (in DAOY-CR5P) | 1.6 | |
| Testicular Teratoma | |||||
| SuSa | Cisplatin | Not specified | 3-6 fold increase in VPC sublines | 3-6 | |
| SuSa | Etoposide | Not specified | 9-33 fold increase in VPC sublines | 9-33 | |
| Ovarian Cancer | |||||
| A2780 | Cisplatin | Not specified | Cross-resistance observed | - | |
| A2780 | Paclitaxel | Not specified | Cross-resistance observed in a subpopulation | - | |
| A2780 | Vincristine | Not specified | Cross-resistance observed in a subpopulation | - | |
| A2780 | Colchicine | Not specified | Cross-resistance observed in a subpopulation | - |
Table 2: Cross-Resistance Profiles of Resistant Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 4-HC or other cytotoxic agents for 48-72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Aldehyde Dehydrogenase (ALDH) Activity Assay (ALDEFLUOR™ Assay)
This flow cytometry-based assay identifies and quantifies the population of cells with high ALDH enzymatic activity.
Protocol:
-
Prepare a single-cell suspension of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
To one tube ("test" sample), add the activated ALDEFLUOR™ reagent (BAAA, BODIPY™-aminoacetaldehyde).
-
To a second tube ("control" sample), add the activated ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate both tubes for 30-60 minutes at 37°C.
-
Analyze the cell suspensions using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" sample.
Total Glutathione (GSH) Assay
This assay quantifies the total intracellular glutathione content.
Protocol:
-
Harvest cells and lyse them in a suitable buffer.
-
Deproteinize the cell lysate, for example, by adding metaphosphoric acid.
-
In a 96-well plate, add the deproteinized sample.
-
Add a reaction mixture containing NADPH, glutathione reductase, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
The glutathione reductase recycles oxidized glutathione (GSSG) to its reduced form (GSH), which then reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm kinetically.
-
Calculate the GSH concentration based on a standard curve.
DNA Interstrand Cross-Link (ICL) Analysis (Alkaline Comet Assay)
This modified comet assay is used to detect DNA interstrand cross-links.
Protocol:
-
Treat cells with the DNA cross-linking agent (e.g., 4-HC).
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Expose the slides to a defined dose of ionizing radiation (e.g., X-rays) to introduce random single-strand breaks.
-
Perform electrophoresis under alkaline conditions (pH > 13). DNA with ICLs will migrate slower than DNA with only single-strand breaks, resulting in a smaller "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail moment) to determine the level of ICLs.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in ALDH-mediated resistance and a typical experimental workflow for assessing cross-resistance.
Caption: ALDH-mediated detoxification of this compound.
Caption: Workflow for studying 4-HC cross-resistance.
References
- 1. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyribonucleic acid crosslinking by this compound in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Response of Tumor Cells to 4-Hydroperoxycyclophosphamide: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the varying effects of 4-hydroperoxycyclophosphamide (4-HC) across different tumor cell lines. This guide provides a comparative analysis of its efficacy, underlying mechanisms of action, and resistance, supported by experimental data.
This compound (4-HC), the preactivated form of the widely used chemotherapeutic agent cyclophosphamide, exhibits a range of cytotoxic effects on different cancer cell types. Understanding the nuances of these responses is critical for optimizing its therapeutic application and overcoming drug resistance. This guide compares the effects of 4-HC on human glioblastoma and medulloblastoma cell lines, highlighting key differences in sensitivity and cellular responses.
Comparative Efficacy of 4-HC on Tumor Cell Lines
The cytotoxic potency of 4-HC, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly among different tumor cell lines. This variability is influenced by the intrinsic molecular characteristics of the cancer cells.
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings |
| U87 | Glioblastoma | 15.67 ± 0.58 | Sensitive to 4-HC-induced endoplasmic reticulum stress and apoptosis.[1] |
| T98 | Glioblastoma | 19.92 ± 1 | Exhibits a slightly higher resistance to 4-HC compared to U87 cells.[1] |
| D283 Med | Medulloblastoma | 25 (one-log cell kill) | Sensitive parental cell line.[2] |
| D283 Med (4-HCR) | Medulloblastoma | 125 (one-log cell kill) | 4-HC resistant cell line, demonstrating a five-fold increase in resistance.[2] |
Mechanisms of Action and Resistance
The anticancer activity of 4-HC is primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. However, the specific signaling pathways activated can differ between cell types, and the development of resistance is a significant clinical challenge.
Endoplasmic Reticulum Stress and Apoptosis in Glioblastoma
In human glioblastoma cell lines U87 and T98, 4-HC has been shown to stimulate endoplasmic reticulum (ER) stress, which in turn triggers apoptotic cell death.[1] Treatment with 4-HC leads to the upregulation of key proteins involved in the ER stress pathway, including GRP78, ATF6, p-PERK, and p-IRE1α, ultimately culminating in the activation of caspase-3 and apoptosis.
Mechanisms of Resistance in Medulloblastoma
Studies on 4-HC resistant medulloblastoma cell lines have identified several mechanisms contributing to their reduced sensitivity. These include:
-
Elevated Aldehyde Dehydrogenase (ALDH) Levels: ALDH can detoxify 4-HC, thereby reducing its cytotoxic effects.
-
Increased Glutathione (GSH) Content: GSH can conjugate with and neutralize the active metabolites of cyclophosphamide.
-
Enhanced DNA Repair: Resistant cells may possess a more efficient DNA repair mechanism, allowing them to recover from 4-HC-induced DNA damage more effectively. Specifically, an increased repair of DNA interstrand crosslinks has been observed in the resistant D283 Med (4-HCR) cell line.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the effects of 4-HC.
Cell Culture and Drug Treatment
-
Cell Lines: U87 and T98 human glioblastoma cells, and D283 Med human medulloblastoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
4-HC Treatment: this compound was dissolved in a suitable solvent and added to the cell culture medium at various concentrations for the indicated time periods (typically 24 hours for IC50 determination).
Cell Viability Assay
-
Method: The half-maximal inhibitory concentration (IC50) of 4-HC was determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and treated with a range of 4-HC concentrations. After the incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Analysis of Protein and mRNA Levels
-
Immunocytochemistry: This technique was used to visualize the localization and expression of specific proteins within the cells. Cells were fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., GRP78, ATF6, caspase-3), followed by fluorescently labeled secondary antibodies.
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR was employed to measure the mRNA expression levels of genes involved in the ER stress and apoptotic pathways. Total RNA was extracted from the cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers.
DNA Crosslinking Analysis
-
Method: DNA denaturing/renaturing gel electrophoresis and Southern blot analysis were used to study the formation and repair of 4-HC-induced DNA interstrand crosslinks.
-
Procedure: Cells were treated with 4-HC, and genomic DNA was isolated at different time points. The DNA was denatured and then allowed to renature. The extent of crosslinking was determined by the amount of DNA that renatured, which was then visualized by Southern blotting using a probe for a specific gene (e.g., c-myc).
This comparative guide underscores the importance of cell line-specific investigations to understand the therapeutic potential and limitations of 4-HC. The differential responses observed in glioblastoma and medulloblastoma cell lines, along with the identified mechanisms of resistance, provide valuable insights for the development of more effective and personalized cancer therapies. Further research into overcoming these resistance mechanisms is crucial for improving patient outcomes.
References
- 1. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair analysis of this compound-induced DNA interstrand crosslinking in the c-myc gene in this compound-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroperoxycyclophosphamide and 4-Hydroxycyclophosphamide for Researchers
An objective guide for scientists and drug development professionals on the characteristics, performance, and experimental applications of two key cyclophosphamide (B585) metabolites.
This guide provides a detailed comparative study of 4-hydroperoxycyclophosphamide (4-HC) and 4-hydroxycyclophosphamide (B600793) (4-OH-CP), two critical derivatives of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide. Understanding the distinct properties of these compounds is paramount for researchers designing in vitro studies, developing novel therapeutic strategies, and interpreting experimental outcomes. This document presents a comprehensive overview of their mechanisms of action, stability, and cytotoxicity, supported by experimental data and detailed protocols.
Chemical and Pharmacological Overview
This compound is a synthetic, pre-activated derivative of cyclophosphamide that is active in vitro without the need for metabolic activation by liver enzymes.[1] In aqueous solutions, 4-HC spontaneously decomposes to form 4-hydroxycyclophosphamide, the primary and crucial metabolite in the bioactivation pathway of cyclophosphamide.[2] 4-OH-CP exists in equilibrium with its tautomer, aldophosphamide, which then intracellularly breaks down into the ultimate cytotoxic agents: phosphoramide (B1221513) mustard and acrolein.[3] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide by forming DNA cross-links, leading to the inhibition of DNA replication and cell death.[4]
Comparative Data Presentation
The following tables summarize the key quantitative data comparing the stability and cytotoxic activity of this compound and 4-hydroxycyclophosphamide.
Table 1: Comparative Stability in Aqueous Buffers
| Compound | Buffer Condition | Temperature | Rate Constant (k) | Half-Life (t½) | Reference |
| This compound to 4-Hydroxycyclophosphamide | 0.5 M Tris buffer, pH 7.4 | 37°C | 0.016 min⁻¹ | ~43.3 minutes | [4] |
| 4-Hydroxycyclophosphamide to Phosphoramide Mustard + Acrolein | 0.5 M Tris buffer, pH 7.4 | 37°C | Negligible | Not Applicable | |
| 4-Hydroxycyclophosphamide to Phosphoramide Mustard + Acrolein | 0.5 M Phosphate buffer, pH 8 | 37°C | 0.126 min⁻¹ | ~5.5 minutes |
Note: The conversion of 4-hydroxycyclophosphamide to its cytotoxic products is catalyzed by bifunctional catalysts like phosphate.
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Medulloblastoma (D283 Med) | Not Specified | 25 µM (for one-log cell kill) | |
| This compound | Medulloblastoma (D283 Med, 4-HC resistant) | Not Specified | 125 µM (for one-log cell kill) | |
| 4-Hydroxycyclophosphamide | Canine B-cell lymphoma (CLBL-1) | Not Specified | Viability of 70.4% at a single dosage after 48h | |
| 4-Hydroxycyclophosphamide | Canine T-cell lymphoma (UL-1) | Not Specified | Viability of 61.5% at a single dosage after 48h | |
| 4-Hydroxycyclophosphamide | Murine glioblastoma (GL261) | Not Specified | Concentrations from 0-160 µM tested | |
| 4-Hydroxycyclophosphamide | Murine breast cancer (4T1) | Not Specified | Concentrations from 0-160 µM tested |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action and Signaling Pathways
Both this compound and 4-hydroxycyclophosphamide ultimately lead to cell death through the action of phosphoramide mustard, which alkylates DNA. However, the downstream signaling pathways activated can differ. 4-HC has been shown to induce a caspase-independent form of apoptosis in T-cells, mediated by oxidative stress. In contrast, recent studies suggest that 4-OH-CP can induce ferroptosis, a form of iron-dependent cell death.
Caption: Comparative signaling pathways of 4-HC and 4-OH-CP leading to cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Stability Assessment in Aqueous Buffer
This protocol is adapted from studies on the conversion kinetics of cyclophosphamide metabolites.
Objective: To determine the rate of conversion of this compound to 4-hydroxycyclophosphamide and the subsequent degradation of 4-hydroxycyclophosphamide.
Materials:
-
This compound
-
4-hydroxycyclophosphamide
-
0.5 M Tris buffer, pH 7.4
-
0.5 M Phosphate buffer, pH 8.0
-
High-Performance Liquid Chromatography (HPLC) system
-
37°C water bath or incubator
Procedure:
-
Prepare fresh stock solutions of this compound and 4-hydroxycyclophosphamide in an appropriate organic solvent (e.g., acetonitrile) and keep on ice.
-
Pre-warm the Tris and Phosphate buffers to 37°C.
-
To initiate the reaction, add a small volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Analyze the samples by HPLC to quantify the concentrations of the parent compound and its degradation products.
-
Calculate the first-order rate constant (k) by plotting the natural logarithm of the reactant concentration versus time. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for determining the stability of cyclophosphamide metabolites.
Cytotoxicity Assessment using MTT Assay
This protocol is a generalized procedure based on standard MTT assay protocols.
Objective: To determine the concentration of this compound or 4-hydroxycyclophosphamide that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or 4-hydroxycyclophosphamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is a generalized procedure for detecting apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or 4-hydroxycyclophosphamide.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound and 4-hydroxycyclophosphamide are indispensable tools for in vitro research on the biological effects of cyclophosphamide. While 4-HC serves as a convenient, directly active precursor for in vitro studies, its inherent instability in aqueous solutions necessitates careful handling and freshly prepared solutions. 4-OH-CP, being the primary in vivo metabolite, is crucial for studies aiming to mimic the physiological conditions more closely. The choice between these two compounds should be guided by the specific experimental goals, with a clear understanding of their distinct stability profiles and the specific cell death pathways they may induce. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and designing robust and reproducible experiments.
References
- 1. Antitumor efficacy and pharmacokinetic analysis of this compound in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Conversion of this compound and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair analysis of this compound-induced DNA interstrand crosslinking in the c-myc gene in this compound-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Teratogenic Potential: A Comparative Analysis of 4-Hydroperoxycyclophosphamide and Its Metabolites
A deep dive into the developmental toxicity of 4-hydroperoxycyclophosphamide versus its primary metabolites, phosphoramide (B1221513) mustard and acrolein, reveals distinct profiles of teratogenic activity and underlying mechanisms. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform preclinical safety assessments.
Cyclophosphamide (B585) (CP) is a widely used anticancer and immunosuppressive agent that requires metabolic activation to exert its therapeutic and toxic effects. The primary active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP), exists in equilibrium with its tautomer, aldophosphamide. This intermediate then spontaneously decomposes into two key metabolites: phosphoramide mustard (PM) and acrolein.[1] To facilitate in vitro studies, this compound (4-OOH-CP) is often used as a stable precursor that readily converts to 4-OHCP in solution.[1] Understanding the relative teratogenicity of these metabolites is crucial for elucidating the mechanisms of cyclophosphamide-induced birth defects and for the development of safer therapeutic strategies.
Comparative Teratogenicity: A Quantitative Overview
Experimental studies, primarily utilizing rat embryo culture and intra-amniotic injection models, have demonstrated that both phosphoramide mustard and acrolein contribute to the teratogenic profile of cyclophosphamide, with 4-OOH-CP and acrolein exhibiting greater potency than phosphoramide mustard in some assays.[1]
| Compound | Model System | Dose/Concentration | Key Teratogenic/Embryotoxic Effects | Reference |
| This compound (4-OOH-CP) | Intra-amniotic injection (Rat) | Not specified in abstract | More potent teratogen than cyclophosphamide or phosphoramide mustard. Induces edema, hydrocephaly, open eyes, cleft palate, micrognathia, omphalocele, bent tail, and limb defects. | |
| In vitro limb bud culture (Mouse) | 10 µg/ml | Produces limb reduction malformations. | ||
| Phosphoramide Mustard (PM) | Intra-amniotic injection (Rat) | 10 µ g/fetus | Induces hydrocephaly and limb and tail defects. Less potent than 4-OOH-CP and acrolein. | |
| In vitro rat embryo culture | 10 and 25 µM | 100% incidence of malformations and growth retardation; no embryolethality. | ||
| In vitro limb bud culture (Mouse) | 10 and 50 µg/ml | Produces limb reduction malformations, similar to 4-OOH-CP. | ||
| Acrolein | Intra-amniotic injection (Rat) | 5 µ g/fetus | More potent teratogen than cyclophosphamide or phosphoramide mustard. Induces a similar range of malformations as 4-OOH-CP. | |
| In vitro rat embryo culture | 50 and 100 µM | 25% and 48% embryolethality, respectively. 46% incidence of malformations at 100 µM. | ||
| In vitro limb bud culture (Mouse) | 10 and 50 µg/ml | Produces malformed limbs with a "mangled appearance" but does not significantly alter limb bone area. |
Delving into the Mechanisms of Teratogenicity
The teratogenic effects of this compound and its metabolites are driven by distinct molecular mechanisms, primarily centered on interactions with cellular macromolecules.
Phosphoramide Mustard: The DNA Alkylating Agent
Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, forming DNA-protein and DNA-DNA cross-links. This cross-linking activity is considered a key initiating event in its teratogenic and antineoplastic effects. The formation of these adducts can physically impede DNA replication and transcription, leading to cell cycle arrest, apoptosis, and ultimately, developmental abnormalities.
Acrolein: A Broader Spectrum of Cellular Damage
The mechanism of acrolein-induced teratogenicity is more complex and appears to be multifactorial. While not a primary DNA alkylating agent in the same manner as phosphoramide mustard, acrolein is a highly reactive α,β-unsaturated aldehyde that can readily react with cellular nucleophiles, including the sulfhydryl groups of glutathione (B108866) and proteins. Depletion of cellular glutathione, a key antioxidant, has been shown to enhance the embryotoxicity of acrolein, suggesting that oxidative stress plays a significant role in its mechanism of action.
Experimental Protocols: A Methodological Overview
The evaluation of the teratogenic potential of this compound and its metabolites has relied on well-established in vivo and in vitro experimental models.
In Vitro Rat Whole Embryo Culture
This technique allows for the direct assessment of test compounds on embryonic development, independent of maternal metabolism.
-
Embryo Explantation: Day 10 rat embryos are dissected from the uterus, preserving the yolk sac and ectoplacental cone.
-
Culture Medium: Embryos are cultured in rotating bottles containing rat serum, which serves as the nutrient medium.
-
Test Compound Exposure: this compound, phosphoramide mustard, or acrolein is added to the culture medium at various concentrations.
-
Incubation: The embryo cultures are incubated for a period of 24 to 48 hours in a controlled atmosphere with specific gas mixtures (e.g., 5% O₂, 5% CO₂, 90% N₂).
-
Assessment: At the end of the culture period, embryos are evaluated for viability, growth parameters (e.g., crown-rump length, somite number), and the presence of morphological abnormalities.
In Vivo Intra-amniotic Injection
This method allows for the direct administration of a test substance to the developing fetus, bypassing maternal detoxification pathways.
-
Animal Preparation: Timed-pregnant rats (typically on day 13 of gestation) are anesthetized.
-
Surgical Procedure: A laparotomy is performed to expose the uterine horns.
-
Injection: A fine-gauge needle is used to inject a small volume of the test compound (dissolved in a suitable vehicle like saline) directly into the amniotic sac of each fetus.
-
Post-operative Care: The abdominal incision is closed, and the animal is allowed to recover.
-
Fetal Examination: On day 20 of gestation (prior to term), the dam is euthanized, and the fetuses are examined for external, visceral, and skeletal malformations.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic activation of cyclophosphamide and the experimental workflow for in vitro teratogenicity assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroperoxycyclophosphamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-hydroperoxycyclophosphamide (CAS No. 39800-16-3), a potent antineoplastic and immunosuppressive agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is an active metabolite of cyclophosphamide (B585) and a powerful alkylating agent.[1] Due to its hazardous nature, including acute toxicity, carcinogenicity, mutagenicity, and skin corrosivity, stringent disposal protocols are mandatory.[1] Conflicting safety information exists across different suppliers, with some classifying it as non-hazardous.[2] However, given the potential for severe health effects, it is imperative to handle and dispose of this compound as a hazardous chemical.
Hazard Identification and Safety Precautions
Proper handling and disposal of this compound begin with a thorough understanding of its hazards. The following table summarizes key safety and physical data.
Table 1: Quantitative Safety and Physical Data for this compound
| Property | Value |
| CAS Number | 39800-16-3 |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P |
| Molecular Weight | 293.08 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL, clear |
| Storage Temperature | -10 to -25°C |
| GHS Hazard Statements | H301 + H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H360 (May damage fertility or the unborn child) |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemotherapy-rated gloves (double gloving is recommended).
-
Body Protection: Disposable, fluid-resistant gown with long sleeves.
-
Respiratory Protection: An N95 or higher-rated respirator, especially when handling powders outside of a containment device.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Improper disposal is unlawful and can lead to significant environmental contamination and legal repercussions.
Operational Plan: Waste Segregation and Containerization
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Solid Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns), in a designated, compatible hazardous waste container.
-
Liquid Waste Collection: Collect liquid waste containing this compound in a clearly labeled, leak-proof, and chemically resistant container.
-
Sharps Disposal: All needles and syringes must be disposed of in an approved sharps container designated for hazardous waste.
-
Containerization: Use high-density polyethylene (B3416737) (HDPE) or other compatible containers that are in good condition, with no cracks or leaks. Ensure containers are kept closed except when adding waste.
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The hazard characteristics (e.g., "Acutely Toxic," "Carcinogen," "Corrosive").
-
The date accumulation started.
-
The name and contact information of the generating laboratory.
-
Experimental Protocol for Decontamination
-
Surface Decontamination: Any surface area that comes into contact with this compound must be decontaminated. First, rinse the area with water, followed by cleaning with a detergent solution. The cleanup should proceed from areas of lesser to greater contamination. All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned with an appropriate disinfectant and rinsed. All disposable materials used for cleaning must be disposed of as hazardous waste.
Waste Storage and Disposal
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting an online request through the Environmental Health & Safety (EHS) department.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
Degradation and Environmental Considerations
This compound is a derivative of cyclophosphamide, a compound known to be persistent and not readily biodegradable. Studies on cyclophosphamide have shown that its degradation can lead to various transformation products, some of which may also be toxic. For instance, degradation in aqueous solutions can produce compounds like bis(2-chloroethyl)amine. Advanced oxidation processes, such as UV/chlorine treatment, have been investigated for the degradation of cyclophosphamide, but these can also generate toxic byproducts.
Given the hazardous nature of this compound and its potential degradation products, it is crucial that this compound does not enter the environment through improper disposal. Laboratory treatment methods are generally not recommended due to the complexity of ensuring complete and safe degradation. Therefore, professional disposal through a licensed hazardous waste management company is the only acceptable method.
References
Personal protective equipment for handling 4-Hydroperoxycyclophosphamide
IMMEDIATE ACTION REQUIRED: Conflicting Safety Data necessitates heightened precautions.
Safety Data Sheets (SDS) for 4-Hydroperoxycyclophosphamide present conflicting hazard classifications. While some suppliers classify the substance as not hazardous[1], others identify it as acutely toxic, corrosive, carcinogenic, mutagenic, and a reproductive hazard. Therefore, it is imperative to handle this compound as a potent cytotoxic and hazardous compound, adhering to the most stringent safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are based on established best practices for managing highly active and hazardous pharmaceutical ingredients.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. Due to the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory. All PPE should be considered contaminated after use and disposed of as hazardous waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be placed over the gown cuff, and the inner glove should be under the cuff.[2][3] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure during glove removal and in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects against splashes and aerosol exposure. The back-closure design offers better protection to the front of the body. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes and aerosols. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required if there is a risk of aerosol generation (e.g., handling powder outside of a containment device, cleaning spills). | Protects against inhalation of hazardous particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Engineering Controls
All handling of this compound must be performed within a certified containment device to minimize environmental and personal exposure.
| Control Measure | Specification | Rationale |
| Primary Engineering Control | Class II, Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). | These devices provide a controlled, negative-pressure environment with HEPA-filtered air to protect the operator, the environment, and the product. |
| Secondary Engineering Control | The laboratory should be maintained under negative pressure with restricted access. | Prevents the escape of contaminants to adjacent areas. |
| Work Surface | The work surface of the containment device should be covered with a disposable, plastic-backed absorbent pad. | This pad will contain minor spills and can be easily removed and disposed of as hazardous waste. |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound.
Experimental Workflow for Handling this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from preparation to disposal.
Methodology:
-
Don Full PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves over the gown's cuffs, N95 respirator (if required), and finally, goggles and a face shield.
-
Prepare Containment Device: Ensure the BSC or CACI is operating correctly. Cover the work surface with a disposable absorbent pad.
-
Gather Materials: Place all necessary equipment, reagents, and waste containers into the containment device before introducing the this compound.
-
Transfer Compound: Carefully handle the container of this compound. If it is a powder, handle it with extreme care to avoid generating dust.
-
Perform Experimental Procedure: Carry out all manipulations within the containment device.
-
Decontaminate Surfaces: Upon completion of the work, decontaminate all surfaces and equipment within the containment device using a suitable deactivating agent followed by a cleaning agent.
-
Segregate and Dispose of Waste: All disposable items, including PPE, are considered contaminated. Place them in a designated, sealed, and labeled hazardous waste container.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning. Dispose of all PPE as hazardous waste. Wash hands thoroughly after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | Treat as bulk hazardous chemical waste. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated "sharps" container for cytotoxic waste if sharp, or in a sealed, labeled hazardous waste bag if not. |
| Contaminated PPE | Bag all used PPE within the handling area and place it in a designated, labeled container for cytotoxic waste. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. |
All waste must be handled and disposed of in accordance with institutional and local regulations for hazardous and cytotoxic waste.
Spill Management
A dedicated spill kit for cytotoxic drugs must be readily available in the laboratory.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Full PPE: Use the PPE from the cytotoxic spill kit.
-
Contain the Spill: For liquid spills, use absorbent pads from the kit to cover and contain the spill. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean the Area: Work from the outer edge of the spill inward. Use appropriate cleaning and deactivating agents as per your institution's protocol.
-
Dispose of Spill Debris: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
-
Report the Spill: Document and report the incident to the appropriate safety personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
